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  • Product: 6-Phenyl-1,2,3,4-tetrahydroquinoxaline
  • CAS: 6640-53-5

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the Pharmacokinetic Profiling of 6-Phenyl-1,2,3,4-tetrahydroquinoxaline

Foreword: Charting the Course of a Novel Moiety In the landscape of contemporary drug discovery, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is both arduous and multifaceted...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting the Course of a Novel Moiety

In the landscape of contemporary drug discovery, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is both arduous and multifaceted. Central to this progression is a thorough understanding of its pharmacokinetic profile – the dynamic interplay between the compound and a biological system. This guide provides an in-depth technical framework for the comprehensive pharmacokinetic characterization of 6-Phenyl-1,2,3,4-tetrahydroquinoxaline, a molecule of interest within the broader class of nitrogen-containing heterocyclic scaffolds known for their diverse pharmacological activities.

This document is structured not as a rigid protocol, but as a strategic roadmap for researchers, scientists, and drug development professionals. It is designed to elucidate the "why" behind the "how," offering a rationale for experimental choices and fostering a deep understanding of the data generated. By integrating established methodologies with expert insights, this guide aims to empower research teams to navigate the complexities of ADME (Absorption, Distribution, Metabolism, and Excretion) profiling with scientific rigor and confidence.

Foundational Understanding: Synthesis and Physicochemical Characterization

A robust pharmacokinetic evaluation begins with a fundamental understanding of the molecule's chemical and physical properties. While specific experimental data for 6-Phenyl-1,2,3,4-tetrahydroquinoxaline is not yet publicly available, a plausible synthetic route can be proposed based on established chemical principles, and its key physicochemical parameters can be predicted.

A likely synthetic approach would involve the condensation of a substituted o-phenylenediamine with a suitable phenyl-containing dicarbonyl compound, followed by reduction of the resulting quinoxaline ring. The final product's structure, with its tetrahydroquinoxaline core and a phenyl substituent, suggests a moderately lipophilic character.

Table 1: Predicted Physicochemical Properties of 6-Phenyl-1,2,3,4-tetrahydroquinoxaline

ParameterPredicted ValueImplication for Pharmacokinetics
Molecular Weight~224.29 g/mol Favorable for oral absorption (Lipinski's Rule of Five).
logP2.5 - 3.5Suggests good passive permeability across biological membranes.
pKa (basic)4.0 - 5.0The tetrahydroquinoxaline nitrogen atoms will be partially protonated at physiological pH, influencing solubility and potential for transporter interactions.
Aqueous SolubilityModerateMay require formulation strategies for optimal oral absorption.

These predicted properties serve as our initial guideposts, shaping the design of subsequent in vitro and in vivo studies.

In Vitro ADME Profiling: A Cascade of Mechanistic Insights

The initial phase of pharmacokinetic characterization relies on a battery of in vitro assays designed to predict the in vivo behavior of 6-Phenyl-1,2,3,4-tetrahydroquinoxaline. This tiered approach allows for early identification of potential liabilities and informs go/no-go decisions.

Absorption: Predicting Oral Bioavailability

A primary objective is to assess the potential for oral absorption. This is governed by a compound's solubility and its ability to permeate the intestinal epithelium.

The Parallel Artificial Membrane Permeability Assay (PAMPA) offers a high-throughput, cell-free method to evaluate passive diffusion.[1][2][3][4]

Causality behind Experimental Choice: By isolating passive transport, PAMPA provides a baseline understanding of the molecule's intrinsic ability to cross a lipid membrane, which is a critical determinant of oral absorption.[2] Its simplicity and cost-effectiveness make it an ideal initial screen.[4]

Experimental Protocol: PAMPA

  • Preparation of the PAMPA sandwich plate: A 96-well filter plate is coated with a solution of a lipid (e.g., 1% lecithin in dodecane) to form an artificial membrane.[4]

  • Donor Solution Preparation: 6-Phenyl-1,2,3,4-tetrahydroquinoxaline is dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 10 µM.[3]

  • Assay Execution: The donor solution is added to the filter plate. The acceptor plate, containing fresh buffer, is placed on top, creating a "sandwich." The assembly is incubated at room temperature for a defined period (e.g., 5-18 hours).[1][5]

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.[3]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated.

To gain a more physiologically relevant understanding of intestinal absorption, the Caco-2 cell monolayer assay is employed.[6][7][8][9]

Causality behind Experimental Choice: Caco-2 cells, when grown as a monolayer, differentiate to form tight junctions and express key efflux transporters (e.g., P-glycoprotein), thus mimicking the human intestinal barrier.[8][9] This assay can therefore provide insights into both passive and active transport mechanisms.[8]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on permeable supports in a transwell plate and cultured for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer.[8]

  • Bidirectional Permeability Assessment:

    • Apical to Basolateral (A-B): The compound is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is monitored over time (e.g., 2 hours).[9]

    • Basolateral to Apical (B-A): The compound is added to the basolateral chamber, and its appearance in the apical chamber is monitored.[9]

  • Quantification: Samples are taken from both chambers at specified time points and analyzed by LC-MS/MS.

  • Data Analysis: Papp values are calculated for both directions. The efflux ratio (Papp B-A / Papp A-B) is determined to assess the potential for active efflux. An efflux ratio greater than 2 is indicative of active transport.[9]

G cluster_absorption Absorption Profiling PAMPA PAMPA Assay Passive Passive Permeability (Papp) PAMPA->Passive Caco2 Caco-2 Assay Caco2->Passive Active Active Transport (Efflux Ratio) Caco2->Active

Caption: Workflow for in vitro absorption assessment.

Distribution: Understanding Tissue Penetration

The extent to which a compound distributes into tissues is influenced by its binding to plasma proteins. Only the unbound fraction is free to exert its pharmacological effect.[10][11]

The RED method is a widely accepted approach for determining the fraction of a compound bound to plasma proteins.[10][11][12][13]

Causality behind Experimental Choice: Equilibrium dialysis is considered the "gold standard" as it minimizes experimental artifacts and provides a direct measure of the unbound drug concentration at equilibrium.[11][12] The RED device enhances the speed of reaching equilibrium.[12]

Experimental Protocol: Rapid Equilibrium Dialysis

  • Sample Preparation: 6-Phenyl-1,2,3,4-tetrahydroquinoxaline is spiked into plasma (human, rat, etc.) at a final concentration of 1-10 µM.[10]

  • Dialysis: The plasma sample is added to one chamber of the RED device, and buffer (PBS, pH 7.4) is added to the other chamber, separated by a semipermeable membrane.[10][11]

  • Incubation: The plate is incubated at 37°C with shaking for 4-22 hours to allow the unbound compound to reach equilibrium across the membrane.[10][14]

  • Quantification: Aliquots are taken from both the plasma and buffer chambers and analyzed by LC-MS/MS.[11]

  • Data Analysis: The percentage of plasma protein binding is calculated from the concentrations in the two chambers.

Metabolism: Assessing Metabolic Stability and Pathways

Understanding a compound's susceptibility to metabolism is crucial for predicting its in vivo clearance and potential for drug-drug interactions.

Liver microsomes are a subcellular fraction containing a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[15][16][17][18]

Causality behind Experimental Choice: This assay provides a rapid and cost-effective way to assess the intrinsic clearance of a compound by CYP enzymes, which is a major determinant of its in vivo half-life.[16]

Experimental Protocol: Liver Microsomal Stability Assay

  • Reaction Mixture Preparation: Human or rat liver microsomes are incubated with 6-Phenyl-1,2,3,4-tetrahydroquinoxaline (typically at 1 µM) in a phosphate buffer (pH 7.4).

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.[15]

  • Time-course Incubation: The mixture is incubated at 37°C, and aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).[16]

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[16]

  • Quantification: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent compound over time.

  • Data Analysis: The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the rate of compound depletion.[16]

Hepatocytes are intact liver cells that contain both Phase I and Phase II metabolic enzymes and cofactors, providing a more comprehensive model of hepatic metabolism.[19][20][21][22][23]

Causality behind Experimental Choice: This assay accounts for both Phase I and Phase II metabolism, as well as cellular uptake, offering a more complete picture of a compound's metabolic fate in the liver.[23]

Experimental Protocol: Hepatocyte Stability Assay

  • Hepatocyte Suspension: Cryopreserved or fresh hepatocytes are suspended in a suitable incubation medium.[21]

  • Incubation: 6-Phenyl-1,2,3,4-tetrahydroquinoxaline is added to the hepatocyte suspension and incubated at 37°C with gentle shaking.[23]

  • Sampling and Termination: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes) and the reaction is quenched with a cold organic solvent.[21]

  • Quantification: The concentration of the parent compound is determined by LC-MS/MS.

  • Data Analysis: The in vitro half-life and intrinsic clearance are calculated.[22]

G cluster_metabolism Metabolism Profiling Microsomes Liver Microsomes PhaseI Phase I Metabolism Microsomes->PhaseI Hepatocytes Hepatocytes Hepatocytes->PhaseI PhaseII Phase II Metabolism Hepatocytes->PhaseII CLint Intrinsic Clearance (CLint) PhaseI->CLint PhaseII->CLint G cluster_invivo In Vivo Pharmacokinetic Study Dosing Dosing (IV & PO) Sampling Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis NCA Non-Compartmental Analysis Analysis->NCA PK_Params Pharmacokinetic Parameters NCA->PK_Params

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Exploratory

A Technical Guide to the Physicochemical Characterization of 6-Phenyl-1,2,3,4-tetrahydroquinoxaline

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold in Modern Drug Discovery The 1,2,3,4-tetrahydroquinoline ring system is a foundational scaffold in medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The 1,2,3,4-tetrahydroquinoline ring system is a foundational scaffold in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds and approved pharmaceuticals. Its rigid, three-dimensional structure provides a versatile framework for the strategic placement of functional groups to optimize interactions with biological targets. The introduction of a phenyl substituent, as in 6-Phenyl-1,2,3,4-tetrahydroquinoxaline, creates a lipophilic domain that can be crucial for target engagement, often influencing binding affinity and selectivity. Derivatives of the broader quinoline and quinoxaline families have demonstrated a vast range of therapeutic activities, including roles as tubulin polymerization inhibitors for oncology applications and as modulators of epigenetic targets. A thorough understanding of the fundamental physicochemical properties of novel derivatives, such as solubility, is a critical first step in the drug discovery cascade, directly impacting formulation, bioavailability, and the reliability of in vitro screening data.

This guide provides core physicochemical data for 6-Phenyl-1,2,3,4-tetrahydroquinoxaline and presents a detailed, field-proven methodology for the experimental determination of its solubility, a critical parameter for any compound entering the drug development pipeline.

Core Physicochemical Properties

A precise understanding of a compound's molecular weight and other key physical properties is essential for all subsequent experimental work, from solution preparation to the interpretation of biological assay results. The fundamental properties of 6-Phenyl-1,2,3,4-tetrahydroquinoxaline are summarized below.

PropertyValueSource
Molecular Formula C₁₄H₁₄N₂N/A
Molecular Weight 210.27 g/mol [1]
CAS Number 6640-53-5[2]

Solubility Profile: A Methodological Deep Dive

As of the date of this guide, specific experimental solubility data for 6-Phenyl-1,2,3,4-tetrahydroquinoxaline in common laboratory solvents has not been extensively reported in publicly available literature. The absence of this data necessitates a robust and reproducible experimental approach to determine this critical parameter. The following sections provide detailed protocols for both kinetic and thermodynamic solubility assays, which are the industry-standard methods for characterizing compounds in a drug discovery setting.

The Rationale: Kinetic vs. Thermodynamic Solubility

In early-stage drug discovery, it is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.

  • Kinetic Solubility is a high-throughput assessment of how readily a compound dissolves from a high-concentration DMSO stock solution into an aqueous buffer. This method mimics the conditions of many automated in vitro biological screens and is invaluable for identifying potential solubility liabilities early in the discovery process.[3][4] Low kinetic solubility can lead to compound precipitation in assays, resulting in unreliable data.[3]

  • Thermodynamic Solubility , often determined by the "gold standard" shake-flask method, measures the equilibrium concentration of a compound in a saturated solution.[5][6] This value represents the true, stable solubility of the solid form of the compound in a given solvent system and is critical for later-stage development, including formulation and preclinical studies.[3][6]

The choice between these assays is dictated by the stage of the research. Early discovery efforts typically rely on kinetic solubility for rapid screening, while lead optimization and preclinical development demand the precision of thermodynamic solubility measurements.[5]

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining both kinetic and thermodynamic solubility, highlighting the key decision points and analytical outputs.

G cluster_0 Compound Preparation cluster_1 Solubility Assay cluster_2 Assay Steps cluster_3 Analysis cluster_4 Data Output A Weigh Solid Compound B Prepare High-Concentration Stock in DMSO (e.g., 10 mM) A->B D Thermodynamic Solubility Assay (Shake-Flask Method) A->D C Kinetic Solubility Assay (High-Throughput) B->C E Add DMSO stock to Aqueous Buffer (e.g., PBS) C->E G Add Excess Solid Compound to Aqueous Buffer D->G F Incubate (e.g., 1-2 hours) E->F I Filter to Remove Precipitate F->I H Equilibrate on Shaker (e.g., 24 hours) G->H H->I J Quantify Soluble Compound in Filtrate (LC-MS/MS or UV-Vis) I->J K Kinetic Solubility Value (e.g., in µM) J->K L Thermodynamic Solubility Value (e.g., in µg/mL or µM) J->L

Caption: General workflow for kinetic and thermodynamic solubility determination.

Protocol 1: Turbidimetric Kinetic Solubility Assay

This protocol is designed for rapid, medium-throughput screening to identify compounds with potential solubility issues under typical biological assay conditions.

1. Reagent and Stock Solution Preparation: a. Prepare a 10 mM stock solution of 6-Phenyl-1,2,3,4-tetrahydroquinoxaline in 100% Dimethyl Sulfoxide (DMSO). b. Prepare Dulbecco's Phosphate-Buffered Saline (DPBS), pH 7.4.

2. Serial Dilution: a. In a 96-well plate, perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations.

3. Assay Execution: a. Dilute each concentration from the DMSO plate 1:50 into the DPBS buffer.[7] This results in a final DMSO concentration of 2%. b. Include control wells containing only DPBS with 2% DMSO. c. Incubate the plate at 25°C for 1 hour with gentle shaking.[7]

4. Data Acquisition: a. Measure the absorbance (or turbidity) of each well at a wavelength of 620 nm using a plate reader.[7]

5. Data Analysis: a. The kinetic solubility is defined as the highest compound concentration that does not show a significant increase in turbidity compared to the DMSO-only controls.[7]

Protocol 2: Shake-Flask Thermodynamic Solubility Assay

This method determines the equilibrium solubility and is considered the definitive measure for lead optimization and preclinical development.

1. Reagent Preparation: a. Prepare the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

2. Assay Execution: a. Add an excess amount of solid 6-Phenyl-1,2,3,4-tetrahydroquinoxaline to a glass vial containing a known volume of the aqueous buffer.[8] The presence of undissolved solid is essential to ensure equilibrium is reached with a saturated solution. b. Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C). c. Allow the mixture to equilibrate for an extended period, typically 24 hours, to ensure the dissolution equilibrium is reached.[3][5]

3. Sample Processing: a. After equilibration, allow the suspension to settle. b. Carefully remove an aliquot of the supernatant and filter it through a 0.45 µm filter to remove all undissolved particles.[3] Centrifugation can also be used as an alternative or additional step to separate the solid from the liquid phase.[5]

4. Quantification: a. Prepare a standard curve of the test compound in a suitable solvent. b. Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][5]

5. Data Reporting: a. The thermodynamic solubility is reported as the concentration of the compound in the saturated solution, typically in units of µg/mL or µM.[6]

References

  • Domainex. Turbidimetric (Kinetic) Solubility Assay. [Link]

  • PCBiS. Thermodynamic solubility - Strasbourg. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Bienta. Shake-Flask Solubility Assay. [Link]

  • Concept Life Sciences. Assays | ADMET & DMPK | Kinetic Solubility. [Link]

  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]

Sources

Foundational

An In-Depth Technical Guide to Characterizing the Receptor Binding Affinity of 6-Phenyl-1,2,3,4-tetrahydroquinoxaline

Abstract This technical guide provides a comprehensive framework for the detailed investigation of the binding affinity of 6-Phenyl-1,2,3,4-tetrahydroquinoxaline for its prospective target receptors. While direct pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the detailed investigation of the binding affinity of 6-Phenyl-1,2,3,4-tetrahydroquinoxaline for its prospective target receptors. While direct pharmacological data for this specific molecule is not extensively published, its core structure, combining a tetrahydroquinoline moiety with a phenyl substitution, suggests a strong potential for interaction with several key classes of neurotransmitter receptors. This document outlines the scientific rationale for target selection based on structure-activity relationships of analogous compounds and presents detailed, field-proven protocols for quantifying these interactions. We will delve into the causality behind experimental design and provide self-validating systems for robust and reproducible data generation, targeting an audience of researchers, scientists, and drug development professionals.

Introduction and Rationale for Target Selection

The 6-Phenyl-1,2,3,4-tetrahydroquinoxaline scaffold is a compelling structure in medicinal chemistry. It is a hybrid of two well-established pharmacophores: the quinoxaline and the tetrahydroquinoline nuclei. Quinoxaline derivatives are recognized for their diverse biological activities, notably as antagonists at the glycine site of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] The tetrahydroquinoline core is a prevalent motif in numerous biologically active agents and is known to interact with a range of G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.[4][5][6][7]

The presence of the phenyl group at the 6-position is a critical feature. In many related heterocyclic compounds, such as 1-phenyl-1,2,3,4-tetrahydroisoquinolines, this aromatic substituent plays a crucial role in modulating receptor affinity and function, often by engaging with hydrophobic pockets within the receptor's binding site.[8][9]

Based on this structural analogy, this guide proposes a focused investigation into the binding affinity of 6-Phenyl-1,2,3,4-tetrahydroquinoxaline against the following high-priority receptor families:

  • Dopamine Receptors (D1, D2, D3): The tetrahydroquinoline and related tetrahydroisoquinoline scaffolds are classic components of dopamine receptor ligands.[8][10][11]

  • Serotonin Receptors (e.g., 5-HT2C, 5-HT7): Various tetrahydroquinoline derivatives have shown significant affinity for serotonin receptor subtypes.[4][6][10][12]

  • Glutamate Receptors (NMDA): The quinoxaline core strongly suggests potential activity at ionotropic glutamate receptors, particularly as a competitive antagonist at the glycine co-agonist site.[1][2][13][14]

This guide will provide the methodologies to systematically screen and characterize the binding of the target compound to these receptors.

Methodologies for Binding Affinity Determination

The selection of an appropriate binding assay is contingent on the research question, available resources, and the nature of the target receptor. We will detail three gold-standard techniques that provide complementary information on the interaction between 6-Phenyl-1,2,3,4-tetrahydroquinoxaline and its putative targets.

Radioligand Binding Assays: The High-Throughput Workhorse

Radioligand binding assays are a foundational technique for quantifying the interaction between a ligand and a receptor.[15][16][17][18] They are highly sensitive, robust, and amenable to a high-throughput format, making them ideal for initial screening and affinity determination (Ki). The principle lies in a competition experiment where the unlabeled test compound (6-Phenyl-1,2,3,4-tetrahydroquinoxaline) competes with a radiolabeled ligand of known high affinity and specificity for the target receptor.

Radioligand_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Receptor Membrane Preparation (e.g., from CHO or HEK293 cells) Incubation Incubate Membranes with Radioligand & Test Compound Membrane_Prep->Incubation Ligand_Prep Preparation of Serial Dilutions of Test Compound & Radioligand Ligand_Prep->Incubation Filtration Rapid Filtration through GF/C filters to separate bound from free radioligand Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Scintillation Scintillation Counting to Quantify Radioactivity Washing->Scintillation Curve_Fit Plot % Inhibition vs. [Compound] and Fit to Sigmoidal Curve Scintillation->Curve_Fit Ki_Calc Calculate IC50 and Convert to Ki using Cheng-Prusoff Equation Curve_Fit->Ki_Calc

Caption: Workflow for a competitive radioligand binding assay.

  • Objective: To determine the inhibition constant (Ki) of 6-Phenyl-1,2,3,4-tetrahydroquinoxaline for the human dopamine D2 receptor.

  • Materials:

    • Receptor Source: Commercially available membrane preparations from HEK293 cells stably expressing the human D2 receptor.

    • Radioligand: [³H]Spiperone (a high-affinity D2 antagonist), at a concentration close to its Kd.[16][17]

    • Non-specific Binding Determinant: (+)-Butaclamol (10 µM) or Haloperidol (10 µM).[15][16]

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.[15]

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Instrumentation: 96-well plate harvester, liquid scintillation counter.

  • Procedure:

    • Preparation: Thaw the D2 receptor membrane preparation on ice and resuspend in assay buffer to a final concentration of 10-25 µg protein per well.[16] Prepare serial dilutions of 6-Phenyl-1,2,3,4-tetrahydroquinoxaline (e.g., from 100 µM to 10 pM).

    • Plate Setup (in a 96-well plate, final volume 250 µL):

      • Total Binding: 150 µL membranes + 50 µL buffer + 50 µL [³H]Spiperone.

      • Non-specific Binding (NSB): 150 µL membranes + 50 µL (+)-Butaclamol + 50 µL [³H]Spiperone.

      • Competition: 150 µL membranes + 50 µL of each dilution of the test compound + 50 µL [³H]Spiperone.

    • Incubation: Incubate the plate for 90-120 minutes at room temperature with gentle agitation to reach equilibrium.[18]

    • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.[18] This step quickly separates the membrane-bound radioligand from the free radioligand in the solution.

    • Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Counting: Place the dried filter discs into scintillation vials, add scintillation fluid, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

Surface Plasmon Resonance (SPR): Real-Time, Label-Free Kinetics

SPR is a powerful biophysical technique that measures biomolecular interactions in real-time without the need for labels.[19][20][21][22] It provides kinetic data (association rate, kon, and dissociation rate, koff) in addition to the equilibrium dissociation constant (KD). This is particularly advantageous for studying GPCRs, which can be challenging to work with.[19][21][23]

The choice of which molecule to immobilize on the sensor chip (the "ligand") and which to flow over the surface (the "analyte") is critical. For GPCRs, which are often unstable when purified, a common and effective strategy is to capture the receptor onto the chip surface via a high-affinity antibody targeting an engineered tag (e.g., a Rho-tag).[19] This preserves the receptor's native conformation. The small molecule test compound is then used as the analyte. This orientation also enhances the signal, as the binding of the small molecule analyte to the large, immobilized receptor produces a more detectable change in mass.[23]

  • Objective: To determine the kinetic parameters (kon, koff) and affinity (KD) of 6-Phenyl-1,2,3,4-tetrahydroquinoxaline for a target GPCR.

  • Materials:

    • Receptor Source: Solubilized membrane preparations containing the tagged GPCR of interest.

    • Sensor Chip: A carboxymethylated dextran chip (e.g., CM5 series).

    • Immobilization Chemistry: Amine coupling kit (EDC/NHS), anti-tag antibody (e.g., anti-Rho 1D4).

    • Running Buffer: A buffer that maintains receptor stability, e.g., 20 mM HEPES, 150 mM NaCl, 0.03% Dodecyl Maltoside (DDM), pH 7.5.[21]

    • Instrumentation: An SPR instrument (e.g., Biacore).

  • Procedure:

    • Antibody Immobilization: Activate the sensor chip surface using EDC/NHS and immobilize the anti-tag antibody via standard amine coupling. Deactivate remaining active groups.

    • Receptor Capture: Inject the solubilized GPCR preparation over the antibody-coated surface. The antibody will specifically capture the receptor, orienting it for the binding experiment.

    • Analyte Injection (Binding Analysis):

      • Inject a series of concentrations of 6-Phenyl-1,2,3,4-tetrahydroquinoxaline in running buffer over the captured receptor surface for a set "association" time.

      • Follow with an injection of running buffer alone for a "dissociation" time.

    • Regeneration: Inject a low pH solution (e.g., glycine-HCl) to strip the captured receptor from the antibody, preparing the surface for the next cycle.

  • Data Analysis:

    • The instrument records the binding response in Resonance Units (RU) over time, generating sensorgrams for each analyte concentration.

    • Fit the association and dissociation phases of the sensorgrams to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) using the instrument's software.

    • This analysis yields the association rate (kon, units M-1s-1) and the dissociation rate (koff, units s-1).

    • The equilibrium dissociation constant (KD) is calculated as KD = koff / kon.

Isothermal Titration Calorimetry (ITC): A Thermodynamic Profile

ITC directly measures the heat released or absorbed during a binding event.[24][25][26][27] This label-free, in-solution technique provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Ka, the inverse of KD), binding stoichiometry (n), and the enthalpy change (ΔH).[24][28] From these, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated, offering deep insight into the driving forces of the interaction.

ITC_Workflow cluster_prep Preparation cluster_assay Titration cluster_analysis Data Analysis Sample_Prep Prepare Protein (in cell) & Ligand (in syringe) in Identical, Degassed Buffer Concentration Accurately Determine Molar Concentrations of Protein & Ligand Sample_Prep->Concentration Titration Inject Small Aliquots of Ligand into Protein Solution and Measure Heat Change Concentration->Titration Equilibration Equilibrate Instrument at Desired Temperature Equilibration->Titration Integration Integrate Heat Pulses to Obtain Heat per Injection Titration->Integration Binding_Isotherm Plot Heat per Mole of Injectant vs. Molar Ratio Integration->Binding_Isotherm Model_Fit Fit Isotherm to a Binding Model to Determine Kd, ΔH, and n Binding_Isotherm->Model_Fit

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

  • Objective: To determine the thermodynamic parameters (KD, ΔH, ΔS, n) for the binding of 6-Phenyl-1,2,3,4-tetrahydroquinoxaline to a purified, soluble target protein (e.g., the ligand-binding domain of a receptor).

  • Materials:

    • Protein: Purified, soluble protein target at a concentration of 5-50 µM.[28]

    • Ligand: 6-Phenyl-1,2,3,4-tetrahydroquinoxaline at a concentration 10-20 times that of the protein (e.g., 50-500 µM).[28]

    • Buffer: Both protein and ligand MUST be in an identical, extensively dialyzed, and degassed buffer to minimize heats of dilution.[28]

    • Instrumentation: Isothermal Titration Calorimeter.

  • Procedure:

    • Sample Preparation: Prepare the protein and ligand solutions in the matched buffer. Accurately measure the concentrations. Centrifuge samples to remove any aggregates.[28]

    • Instrument Setup: Thoroughly clean the sample cell and syringe. Load the protein solution into the sample cell (~300 µL) and the ligand solution into the injection syringe (~100 µL).[28]

    • Equilibration: Allow the system to thermally equilibrate at the desired temperature (typically 25°C).

    • Titration: Program the instrument to perform a series of small, timed injections (e.g., 20-30 injections of 1-2 µL each) of the ligand from the syringe into the protein in the sample cell.

  • Data Analysis:

    • The raw data is a series of heat pulses corresponding to each injection. The software integrates these peaks to determine the heat change per injection.

    • A binding isotherm is generated by plotting the heat change per mole of ligand injected against the molar ratio of ligand to protein.

    • This curve is then fitted to a binding model (e.g., a one-site binding model) to directly yield Ka (and thus KD), ΔH, and the stoichiometry (n).

    • The Gibbs free energy (ΔG) and entropy (ΔS) are calculated using the equations: ΔG = -RTln(Ka) and ΔG = ΔH - TΔS.[28]

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format to allow for easy comparison of the compound's affinity and selectivity across different receptors.

Table 1: Hypothetical Binding Affinity Profile of 6-Phenyl-1,2,3,4-tetrahydroquinoxaline

Target ReceptorAssay MethodAffinity ConstantValue (nM)
Dopamine D2Radioligand BindingKi85
Dopamine D3Radioligand BindingKi45
Serotonin 5-HT2CRadioligand BindingKi210
NMDA (Glycine Site)Radioligand BindingKi1500
Dopamine D2Surface Plasmon ResonanceKD92
Dopamine D3Surface Plasmon ResonanceKD50

Conclusion and Future Directions

This guide provides a robust, multi-faceted approach to characterizing the binding affinity of 6-Phenyl-1,2,3,4-tetrahydroquinoxaline. By leveraging the known pharmacology of its core scaffolds, we have identified high-probability receptor targets within the dopamine, serotonin, and glutamate systems. The detailed protocols for radioligand binding, SPR, and ITC offer complementary datasets, moving from high-throughput screening to detailed kinetic and thermodynamic profiling.

Upon identifying a primary target receptor with significant affinity (e.g., Ki or KD < 100 nM), the logical next step is to perform functional assays (e.g., cAMP assays for Gs/Gi-coupled receptors or calcium flux assays for Gq-coupled receptors) to determine whether 6-Phenyl-1,2,3,4-tetrahydroquinoxaline acts as an agonist, antagonist, or allosteric modulator. This comprehensive characterization is essential for understanding its pharmacological profile and potential as a therapeutic agent or research tool.

References

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  • Birch, P. J., Grossman, C. J., & Hayes, A. G. (1989). Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites. Brain Research, 489(2), 377-382.
  • Velazquez-Campoy, A., Ohtaka, H., & Freire, E. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods in Enzymology, 323, 224-241.
  • Jadhav, A. L., D'Souza, M. J., & Gupte, R. D. (2002). 5-Phosphonomethylquinoxalinediones as competitive NMDA receptor antagonists with a preference for the human 1A/2A, rather than 1A/2B receptor composition. Journal of Medicinal Chemistry, 45(8), 1636-1645.
  • Saponaro, A. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol, 8(15), e2957.
  • Shukla, A. K. (2014). Surface plasmon resonance applied to G protein-coupled receptors. FEBS Journal, 281(5), 1245-1257.
  • Radioligand binding assays. (n.d.). Bio-protocol. Retrieved March 27, 2026, from [Link]

  • Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions, Harvard Medical School. Retrieved March 27, 2026, from [Link]

  • Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Isothermal Titration Calorimetry | ITC | Biochemistry. (2021, May 8). YouTube. Retrieved March 27, 2026, from [Link]

  • Maddry, J. A., Berger, R., & Bigge, C. F. (1995). Synthesis and structure-activity relationships of substituted 1,4-dihydroquinoxaline-2,3-diones: antagonists of N-methyl-D-aspartate (NMDA) receptor glycine sites and non-NMDA glutamate receptors. Journal of Medicinal Chemistry, 38(22), 4415-4427.
  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. (2025, March 20). PharmaFeatures. Retrieved March 27, 2026, from [Link]

  • Le, T., & Roth, B. L. (2007). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 163(1), 1-13.
  • Guzzi, R., Cimarosti, G., & Grazioso, G. (2019). Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. Frontiers in Molecular Biosciences, 6, 53.
  • Navratilova, I., & Hopkins, A. L. (2006). Direct analysis of a GPCR-agonist interaction by surface plasmon resonance. Analytical Biochemistry, 353(2), 247-252.
  • Navratilova, I., & Hopkins, A. L. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. Methods in Molecular Biology, 756, 213-230.
  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved March 27, 2026, from [Link]

  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (2024, September 19). MDPI. Retrieved March 27, 2026, from [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). University of Regensburg. Retrieved March 27, 2026, from [Link]

  • Leopoldo, M., Lacivita, E., & Berardi, F. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Current Topics in Medicinal Chemistry, 11(6), 684-700.
  • Asiedu, M. N., Agbonika, T. O., & Egiebor, O. J. (2016). Design and Synthesis of Dual 5-HT1A and 5-HT7 Receptor Ligands. ACS Medicinal Chemistry Letters, 7(8), 768-773.
  • Honoré, T., Davies, S. N., & Drejer, J. (1988). Quinoxalinediones: potent competitive non-NMDA glutamate receptor antagonists. Science, 241(4866), 701-703.
  • Al-Wabli, R. I., & El-Gamal, M. I. (2008). Structurally constrained hybrid derivatives containing octahydrobenzo[g or f]quinoline moieties for dopamine D2 and D3 receptors: binding characterization at D2/D3 receptors and elucidation of a pharmacophore model. Journal of Medicinal Chemistry, 51(24), 7806-7819.
  • Yamada, K. A., & Rothman, S. M. (1992). Quantitative physiological characterization of a quinoxalinedione non- NMDA receptor antagonist. The Journal of Neuroscience, 12(1), 155-164.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021, March 29). RSC Advances. Retrieved March 27, 2026, from [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
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  • Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. (2023, October 16). RSC Advances. Retrieved March 27, 2026, from [Link]

  • Minor, D. L., Wyrick, S. D., & Charifson, P. S. (1994). Synthesis and Molecular Modeling of 1-Phenyl-1,2,3,4-tetrahydroisoquinolines and Related 5,6,8,9-Tetrahydro-13bH-dibenzo[a,h]quinolizines as D1 Dopamine Antagonists. Journal of Medicinal Chemistry, 37(25), 4317-4328.
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  • Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. (n.d.). Nature. Retrieved March 27, 2026, from [Link]

  • Structure of pharmacological agents based on the N-(tetrahydroquinolin-1-yl) amide skeleton. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Li, L., & Miller, K. D. (2012). Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. Archiv der Pharmazie, 345(6), 469-477.
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  • N-Phenyl-1,2,3,4-tetrahydroisoquinoline: An Alternative Scaffold for the Design of 17β-Hydroxysteroid Dehydrogenase 1 Inhibitors. (2021, January 8). PubMed. Retrieved March 27, 2026, from [Link]

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  • Bunce, R. A. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(9), 7759-7799.
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Exploratory

Preliminary Toxicity Profile of 6-Phenyl-1,2,3,4-tetrahydroquinoxaline: A Technical Guide for Early-Stage Scaffold Evaluation

Prepared by: Senior Application Scientist, Preclinical Safety & ADMET Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Pharmacological Context In modern drug discov...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical Safety & ADMET Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Pharmacological Context

In modern drug discovery, the identification and characterization of privileged scaffolds are critical for developing efficacious therapeutics with manageable safety profiles. 6-Phenyl-1,2,3,4-tetrahydroquinoxaline (CAS No. 6640-53-5) is a highly versatile nitrogen-containing heterocycle[1]. With a molecular weight of 210.28 g/mol and a molecular formula of C14H14N2[1], this compound serves as a foundational building block for various advanced pharmacological agents, including colchicine binding site inhibitors (CBSIs)[2] and novel anti-proliferative derivatives[3].

Before advancing derivatives of this scaffold into costly efficacy models, it is imperative to establish a preliminary toxicity profile. This whitepaper outlines the predictive structural liabilities of the 6-phenyl-1,2,3,4-tetrahydroquinoxaline (6-Ph-THQ) core and provides self-validating, step-by-step experimental methodologies to empirically evaluate its safety.

Structural Alerts and Predictive ADMET Profiling

As an early-stage scaffold, 6-Ph-THQ exhibits several highly favorable physicochemical properties. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of related tetrahydroquinoxaline derivatives indicates that this class generally complies with Lipinski's Rule of Five and Veber's rules, demonstrating moderate water solubility and high predicted intestinal absorbance[2].

However, the core structure contains secondary amines within the saturated pyrazine ring (the 1,2,3,4-tetrahydro moiety). From a mechanistic toxicology standpoint, these amines present two primary liabilities:

  • Metabolic Bioactivation: The saturated ring is susceptible to Phase I oxidation by hepatic Cytochrome P450 (CYP450) enzymes, potentially leading to reactive quinoxaline intermediates.

  • hERG Channel Blockade: Basic amines that become protonated at physiological pH can interact with aromatic residues (e.g., Tyr652, Phe656) within the inner cavity of the hERG potassium channel, posing a risk for drug-induced QT prolongation.

Quantitative Data Summary
ParameterPredicted/Observed ProfileMechanistic Rationale
Molecular Weight 210.28 g/mol [1]Highly favorable for oral absorption; allows ample "molecular real estate" for further functionalization[2].
Cytotoxicity (WI-38) Low (IC50 > 40 µM)Related THQ scaffolds demonstrate high selectivity indices and low toxicity in non-tumorigenic fibroblasts[3].
In Vivo LD50 FavorableAnalogous structures exhibit non-toxic profiles on major organ systems in acute murine models[3].
Metabolic Stability Moderate LiabilityThe 1,2,3,4-tetrahydro ring is susceptible to oxidative aromatization by hepatic CYPs, requiring GSH trapping assays.

Mechanistic Pathways & Experimental Workflows

To systematically de-risk the 6-Ph-THQ scaffold, we employ a tiered screening approach. The following diagrams illustrate the proposed metabolic liability of the scaffold and the orthogonal workflow required to validate its safety.

Bioactivation A 6-Phenyl-1,2,3,4-THQ (Parent Scaffold) B Hepatic CYP450 Oxidation A->B C Reactive Quinoxaline Intermediate B->C D GSH Conjugation (Detoxification) C->D High GSH E Protein Adduction (Hepatotoxicity) C->E GSH Depletion

Caption: Proposed CYP450-mediated bioactivation and detoxification pathway of the THQ scaffold.

Workflow T1 Tier 1: In Silico ADMET (Lipinski Rules, LogP, pKa) T2 Tier 2: In Vitro Cytotoxicity (HepG2 & WI-38 Cell Lines) T1->T2 T3 Tier 3: Electrophysiology (Automated hERG Patch-Clamp) T2->T3 T4 Tier 4: In Vivo Acute Tox (Murine MTD & Organ Histology) T3->T4

Caption: Tiered experimental workflow for the preliminary toxicity profiling of early-stage THQ compounds.

Self-Validating Experimental Methodologies

As an Application Scientist, I emphasize that protocols must be designed as self-validating systems. A result is only actionable if the assay simultaneously proves its own dynamic range and sensitivity through rigorous internal controls.

Protocol 1: In Vitro Hepatotoxicity & Bioactivation Assay (HepG2)

Causality: We utilize the HepG2 cell line rather than standard HeLa or CHO cells because HepG2 retains basal expression of key CYP450 isoforms. This allows us to detect cytotoxicity driven not only by the parent 6-Ph-THQ scaffold but also by its reactive Phase I metabolites.

  • Cell Culture & Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well opaque-walled plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2 to allow for adherence.

  • Compound Preparation & Dosing: Prepare a 10-point dose-response curve of 6-Ph-THQ ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration remains constant at 0.5% across all wells to prevent solvent-induced toxicity.

  • Self-Validation Controls:

    • Vehicle Control: 0.5% DMSO (establishes 100% baseline viability).

    • Positive Control: Chlorpromazine (50 µM) (confirms the cells are susceptible to known hepatotoxins).

    • Blank Control: Media only without cells (used for background subtraction).

  • Incubation: Incubate the treated plates for 48 hours.

  • Viability Readout: Add CellTiter-Glo® (ATP-dependent luminescent reagent). Causality: ATP quantitation is utilized over MTT because it is less susceptible to metabolic artifacts caused by mitochondrial uncoupling.

  • Data Analysis & Quality Control: Calculate the Z'-factor using the vehicle and positive controls. The assay is only deemed valid if Z' > 0.5. Calculate the IC50 using 4-parameter logistic regression.

Protocol 2: Automated hERG Patch-Clamp Electrophysiology

Causality: While fluorescent rubidium (Rb+) efflux assays are cheaper, they suffer from high false-positive rates. Automated patch-clamp provides direct biophysical measurement of channel gating and pore blockade, which is critical for basic amines like those in the THQ core.

  • Cell Preparation: Harvest CHO cells stably expressing the human ether-a-go-go-related gene (hERG) potassium channel. Suspend in extracellular recording solution.

  • System Setup: Load cells onto an automated patch-clamp platform (e.g., QPatch). Establish whole-cell configuration. Self-Validation: Automatically exclude any cell exhibiting a leak current > 100 pA or an initial tail current < 300 pA.

  • Voltage Protocol: Apply a holding potential of -80 mV. Depolarize to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse 6-Ph-THQ at 1 µM, 10 µM, and 30 µM.

  • Self-Validation Controls: Apply 0.1% DMSO (vehicle) to ensure current stability, followed by E-4031 (1 µM), a potent hERG blocker, to prove channel responsiveness.

  • Data Interpretation: A fractional block of < 20% at 10 µM indicates a low risk of clinical QT prolongation, clearing the scaffold for further development.

Protocol 3: In Vivo Maximum Tolerated Dose (MTD) in Murine Models

Causality: Once in vitro safety is established, acute in vivo profiling is required to assess systemic clearance, organ-specific accumulation, and off-target toxicities that cannot be modeled in a petri dish. Related 1,3-dithiolo[4,5-b]quinoxaline derivatives have shown excellent LD50 profiles in such models[3].

  • Animal Acclimatization: Utilize 8-week-old male and female C57BL/6 mice (n=5 per sex/group). Acclimate for 7 days.

  • Dose Escalation Strategy: Administer 6-Ph-THQ via oral gavage (PO) starting at 50 mg/kg, escalating to 150 mg/kg and 300 mg/kg in subsequent cohorts. Formulate the compound in 0.5% Methylcellulose / 0.1% Tween-80.

  • Self-Validation Controls: A parallel cohort must receive the vehicle formulation alone to establish baseline physiological and behavioral parameters.

  • Monitoring Parameters: Monitor body weight daily. Humane Endpoint: A body weight drop of >20% triggers immediate euthanasia, validating the upper limit of systemic toxicity.

  • Endpoint Analysis (Day 14): Collect blood via cardiac puncture for clinical chemistry (ALT/AST for hepatotoxicity; BUN/Creatinine for nephrotoxicity). Perform gross necropsy and H&E staining on the liver and kidneys.

Conclusion

The 6-Phenyl-1,2,3,4-tetrahydroquinoxaline scaffold represents a highly promising chemical space for drug discovery. While the presence of secondary amines introduces predictable liabilities regarding CYP-mediated oxidation and potential hERG interactions, the empirical workflows detailed above provide a robust, self-validating framework to navigate these risks. By adhering to these strict E-E-A-T principles and tiered methodologies, drug development professionals can confidently optimize this scaffold into safe and efficacious clinical candidates.

References

1.[1] Title: Quinoxaline,1,2,3,4-tetrahydro-6-phenyl - Guidechem Source: guidechem.com URL:

2.[3] Title: A new class of anti-proliferative activity and apoptotic inducer with molecular docking studies for a novel of 1,3-dithiolo[4,5-b]quinoxaline derivatives hybrid with a sulfonamide moiety Source: rsc.org URL:

3.[2] Title: Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors Source: nih.gov URL:

Sources

Foundational

Crystallographic and Mechanistic Analysis of 6-Phenyl-1,2,3,4-tetrahydroquinoxaline: A Technical Whitepaper

Executive Summary The functionalized heterocycle 6-phenyl-1,2,3,4-tetrahydroquinoxaline (CAS 6640-53-5)[1] represents a privileged pharmacophore in modern drug discovery. Understanding the precise 3D spatial arrangement...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalized heterocycle 6-phenyl-1,2,3,4-tetrahydroquinoxaline (CAS 6640-53-5)[1] represents a privileged pharmacophore in modern drug discovery. Understanding the precise 3D spatial arrangement of this molecule is critical for structure-based drug design. As a Senior Application Scientist, I have designed this guide to explore the structural biology, self-validating synthesis, and X-ray crystallographic analysis of this compound. By analyzing the structural fundamentals of its parent scaffold, [2], we can extrapolate the mechanistic impact of the 6-phenyl substitution on crystal packing and conformational dynamics.

Structural Biology & Conformational Dynamics

The core structural feature of 1,2,3,4-tetrahydroquinoxaline derivatives is the fusion of a fully aromatic benzene ring with a partially saturated piperazine ring.

  • Causality of Conformation: The reduction of the parent pyrazine ring alters the hybridization of the nitrogen atoms and the adjacent C2/C3 carbons from sp2 to sp3 . This loss of full aromaticity forces the piperazine ring into a "puckered" conformation[3]. This puckering is a thermodynamic necessity to minimize torsional strain and avoid steric eclipsing between adjacent hydrogen atoms.

  • Impact of the 6-Phenyl Substitution: In the unsubstituted parent compound, intermolecular interactions are dominated by a series of N-H...N hydrogen bonds that produce an infinite zigzag chain[3]. The introduction of a phenyl group at the C6 position introduces significant steric bulk and an additional sp2 electron cloud. This breaks the symmetry of the parent lattice, introducing competitive π−π stacking interactions (both T-shaped and parallel-displaced). These interactions shift the thermodynamic minimum of the crystal lattice, fundamentally altering the unit cell dimensions and space group during crystallization.

Self-Validating Synthesis and Crystal Growth Protocol

To obtain diffraction-quality single crystals, the purity of the analyte must strictly exceed 99%. Impurities act as lattice terminators, causing twinning or amorphous precipitation. The following is a self-validating, two-step synthetic route followed by thermodynamically controlled crystallization.

Workflow A 6-Bromoquinoxaline + Phenylboronic Acid B Suzuki-Miyaura Coupling (Pd catalyst, Base) A->B C 6-Phenylquinoxaline (Intermediate) B->C D Catalytic Hydrogenation (5% Rh/Al2O3, H2) C->D E 6-Phenyl-1,2,3,4- tetrahydroquinoxaline D->E F Purification (Column Chromatography) E->F G Crystallization (Vapor Diffusion: DCM/EtOH) F->G H Single Crystal for XRD G->H

Fig 1: Synthetic and crystallization workflow for 6-phenyl-1,2,3,4-tetrahydroquinoxaline.

Protocol 1: Synthesis of the Target Compound

Step 1: Suzuki-Miyaura Cross-Coupling

  • Procedure: React 6-bromoquinoxaline (1.0 eq) with phenylboronic acid (1.2 eq) in a degassed mixture of 1,4-dioxane and water (4:1). Add Pd(PPh3​)4​ (0.05 eq) and K2​CO3​ (2.0 eq). Reflux under nitrogen for 12 hours.

  • Mechanistic Causality: Palladium catalyzes the C-C bond formation. Degassing the solvent is critical to prevent the oxidative deactivation of the Pd(0) catalyst into an inactive Pd(II) species.

  • Validation Checkpoint: Thin-Layer Chromatography (TLC) must show complete consumption of the starting material. Isolate the 6-phenylquinoxaline intermediate via silica gel chromatography.

Step 2: Catalytic Hydrogenation

  • Procedure: Dissolve the validated 6-phenylquinoxaline in absolute ethanol. Add 5% Rhodium on alumina ( Rh/Al2​O3​ ) catalyst (15% w/w). Stir under a hydrogen atmosphere (1 atm) at room temperature for 24 hours[3].

  • Mechanistic Causality: Rh/Al2​O3​ is specifically chosen over standard Pd/C because rhodium selectively reduces the nitrogen-containing pyrazine ring without over-reducing the homocyclic aromatic rings (the core benzene or the 6-phenyl substituent)[3].

  • Validation Checkpoint: 1H NMR ( CDCl3​ ) must show the disappearance of the aromatic pyrazine protons (~8.8 ppm) and the appearance of aliphatic multiplets (~3.4 ppm) corresponding to the new sp3 carbons of the piperazine ring.

Protocol 2: Single Crystal Growth via Vapor Diffusion
  • Procedure: Dissolve 50 mg of the >99% pure 6-phenyl-1,2,3,4-tetrahydroquinoxaline in 1 mL of dichloromethane (DCM) in a small inner vial. Place this vial inside a larger closed jar containing 5 mL of ethanol (anti-solvent). Allow to stand undisturbed at 20°C for 5-7 days.

  • Mechanistic Causality: Vapor diffusion ensures an extremely slow, thermodynamically controlled supersaturation gradient. As the volatile DCM evaporates and the ethanol diffuses into the inner vial, the solubility of the compound slowly decreases. This slow kinetic environment promotes the nucleation of a single, defect-free crystal lattice rather than rapid, amorphous precipitation.

X-Ray Diffraction (XRD) Analysis & Intermolecular Networks

Once a suitable single crystal (typically 0.2 × 0.2 × 0.1 mm) is isolated, it is mounted on a diffractometer equipped with a Mo-K α radiation source ( λ=0.71073 Å).

  • Data Collection Causality: Data must be collected at cryogenic temperatures (e.g., 100 K)[3]. Cooling minimizes the thermal vibration of the atoms (the Debye-Waller effect), which sharpens the diffraction spots and allows for the accurate resolution of lighter atoms. This is strictly required to properly refine the positions of the hydrogen atoms involved in the critical N-H...N hydrogen bonding networks.

CrystalPacking Monomer Asymmetric Unit (C14H14N2) Piperazine Puckered Piperazine Ring (sp3 hybridization) Monomer->Piperazine Aromatic Planar Quinoxaline Core (sp2 hybridization) Monomer->Aromatic Phenyl 6-Phenyl Substituent (Steric Bulk) Monomer->Phenyl HBond N-H...N Hydrogen Bonds (Intermolecular) Piperazine->HBond Donors/Acceptors PiPi π-π Stacking (Phenyl-Quinoxaline) Aromatic->PiPi Electron Cloud Phenyl->PiPi Lattice 3D Crystal Lattice (Infinite Zigzag Chains) HBond->Lattice PiPi->Lattice

Fig 2: Conformational features and intermolecular interactions driving lattice formation.

Quantitative Data Summary

The following table contrasts the known crystallographic parameters of the parent compound with the extrapolated structural parameters of the 6-phenyl derivative based on empirical crystallographic trends.

Parameter1,2,3,4-Tetrahydroquinoxaline (Parent)6-Phenyl-1,2,3,4-tetrahydroquinoxaline (Target)
CAS Number 3476-89-9[2]6640-53-5[1]
Molecular Formula C8​H10​N2​ C14​H14​N2​
Molecular Weight 134.18 g/mol 210.28 g/mol
Piperazine Conformation Puckered (Non-planar)[3]Puckered (Non-planar)
Primary Intermolecular Motif N-H...N Hydrogen bonds (infinite zigzag)[3]N-H...N Hydrogen bonds & π−π stacking
Data Collection Temp. 100 K[3]100 K (Recommended)

References

  • Pike, R. D., & Dugan, E. C. (2007). 1,2,3,4-Tetrahydroquinoxaline. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2772-o2773. URL:[Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 77028, 1,2,3,4-Tetrahydroquinoxaline. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Catalytic Hydrogenation Protocols for the Synthesis of 6-Phenyl-1,2,3,4-tetrahydroquinoxaline

Abstract This guide provides detailed application notes and robust protocols for the synthesis of 6-Phenyl-1,2,3,4-tetrahydroquinoxaline via catalytic hydrogenation of 6-phenylquinoxaline. The 1,2,3,4-tetrahydroquinoxali...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides detailed application notes and robust protocols for the synthesis of 6-Phenyl-1,2,3,4-tetrahydroquinoxaline via catalytic hydrogenation of 6-phenylquinoxaline. The 1,2,3,4-tetrahydroquinoxaline scaffold is a privileged structure in medicinal chemistry, frequently appearing in biologically active compounds.[1] This document is designed for researchers, chemists, and drug development professionals, offering in-depth insights into catalyst selection, reaction optimization, and mechanistic considerations. We present two field-proven, step-by-step protocols utilizing common heterogeneous catalysts—Palladium on Carbon (Pd/C) and Raney® Nickel—to ensure high-yield, selective reduction of the pyrazine ring while preserving the aromatic integrity of the pendant phenyl group.

Introduction and Mechanistic Rationale

The reduction of quinoxalines to their tetrahydro derivatives is a fundamental transformation in synthetic organic chemistry. The resulting 1,2,3,4-tetrahydroquinoxaline core is a key pharmacophore in numerous therapeutic agents. Catalytic hydrogenation stands as the most direct, atom-economical, and scalable method for this conversion.

The primary objective in the hydrogenation of 6-phenylquinoxaline is the selective saturation of the pyrazine ring without affecting the other two aromatic systems (the fused benzene ring and the C6-phenyl substituent). This chemoselectivity is achievable due to the lower aromatic stabilization energy of the pyrazine ring compared to the benzene rings, making it more susceptible to reduction under controlled conditions.[2]

The mechanism of heterogeneous catalytic hydrogenation involves the following key steps on the catalyst surface:

  • Adsorption of Reactants: Both molecular hydrogen (H₂) and the 6-phenylquinoxaline substrate are adsorbed onto the active sites of the metal catalyst.

  • Activation of Hydrogen: The H-H bond is cleaved, forming reactive metal-hydride species (H*) on the catalyst surface.[3]

  • Stepwise Hydrogen Transfer: The adsorbed quinoxaline molecule undergoes a series of stepwise additions of these active hydrogen atoms across the C=N and C=C bonds of the pyrazine ring. This typically proceeds through a dihydroquinoxaline intermediate.

  • Desorption of Product: Once fully saturated, the 6-Phenyl-1,2,3,4-tetrahydroquinoxaline product desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

The choice of catalyst, solvent, temperature, and hydrogen pressure are critical parameters that dictate the reaction rate, efficiency, and selectivity. An overly active catalyst or harsh conditions (high temperature/pressure) can lead to undesirable side reactions, such as the reduction of the benzene rings (over-reduction) or hydrodehalogenation if applicable.[4]

Overview of Recommended Catalytic Systems

While numerous catalytic systems can hydrogenate quinoxalines, Palladium on Carbon (Pd/C) and Raney® Nickel are the most common, reliable, and cost-effective choices for this transformation. They offer complementary activities and can be selected based on laboratory equipment, scale, and desired reaction time.

ParameterSystem 1: Palladium on CarbonSystem 2: Raney® Nickel
Catalyst 5-10% Pd on activated carbon (Pd/C)Raney® Nickel (slurry in water or ethanol)
Catalyst Loading 5–10 mol% (of Pd metal)10-50% by weight of substrate
H₂ Pressure 1–10 bar (15–150 psi)3–50 bar (45–750 psi)
Solvent Ethanol, Methanol, Ethyl Acetate, THFEthanol, Methanol
Temperature 25–60 °C25–80 °C
Key Advantages Excellent selectivity, easy handling, predictableHigh activity, cost-effective, effective for stubborn substrates
Considerations Higher cost of palladiumPyrophoric (handle with care), potential for lower chemoselectivity

Detailed Experimental Protocols

Protocol 1: High-Selectivity Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is the recommended starting point due to its high chemoselectivity and the operational safety of the catalyst. It reliably reduces the pyrazine ring without affecting the other aromatic systems under mild conditions.

Materials & Equipment:

  • 6-phenylquinoxaline

  • 10% Palladium on Carbon (10% Pd/C)

  • Ethanol (EtOH), reagent grade

  • Parr shaker apparatus or a similar hydrogenation reactor

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Büchner funnel with Celite® or similar filter aid)

  • Rotary evaporator

Step-by-Step Methodology:

  • Vessel Preparation: To a clean, dry hydrogenation vessel, add 6-phenylquinoxaline (e.g., 1.00 g, 4.85 mmol).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C catalyst (e.g., 52 mg, 0.0485 mmol Pd, 1 mol%). The use of an inert atmosphere prevents potential ignition of the solvent by the dry catalyst.

  • Solvent Addition: Add ethanol (e.g., 25 mL) to the vessel.

  • System Assembly & Purge: Securely attach the vessel to the hydrogenation apparatus. Purge the system by evacuating the vessel and backfilling with nitrogen three times, followed by evacuating and backfilling with hydrogen gas (H₂) three times to ensure an inert atmosphere has been replaced by hydrogen.

  • Reaction Execution: Pressurize the vessel to the desired hydrogen pressure (e.g., 3 bar / 45 psi). Begin vigorous agitation (shaking or stirring) and heat to the target temperature (e.g., 40 °C) if necessary.

  • Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake from the ballast tank. The reaction is typically complete within 4-12 hours. Progress can also be checked by TLC (Thin Layer Chromatography) or LC-MS by carefully depressurizing, taking a sample, and re-purging the system.

  • Work-up: Once the reaction is complete (hydrogen uptake ceases), cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol to ensure complete recovery of the product. Caution: The Celite pad with the catalyst may be pyrophoric; do not allow it to dry completely in the air. Quench it with water before disposal.

  • Purification: Concentrate the filtrate using a rotary evaporator to yield the crude product. The crude 6-Phenyl-1,2,3,4-tetrahydroquinoxaline is often of high purity. If further purification is required, it can be achieved by recrystallization or column chromatography on silica gel.

Protocol 2: Rapid Hydrogenation using Raney® Nickel

Raney® Nickel is a highly active catalyst that can facilitate faster reaction times or succeed where other catalysts fail. However, it requires careful handling due to its pyrophoric nature.[5]

Materials & Equipment:

  • 6-phenylquinoxaline

  • Raney® Nickel (commercially available as a 50% slurry in water)

  • Ethanol (EtOH), anhydrous

  • Hydrogenation reactor (e.g., Parr apparatus)

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Catalyst Preparation: In a beaker, carefully decant the water from the Raney® Nickel slurry. Wash the catalyst by adding anhydrous ethanol, swirling, allowing the catalyst to settle, and decanting the ethanol. Repeat this process three times to exchange the water for ethanol.[6] Never allow the catalyst to become dry.

  • Vessel Preparation: To the hydrogenation vessel, add 6-phenylquinoxaline (e.g., 1.00 g, 4.85 mmol) and anhydrous ethanol (25 mL).

  • Catalyst Transfer: Transfer the ethanol-washed Raney® Nickel (approx. 0.2-0.3 g) to the reaction vessel as a slurry in ethanol.

  • System Assembly & Purge: Immediately assemble the reactor and purge the system with nitrogen and then hydrogen as described in Protocol 1.

  • Reaction Execution: Pressurize the vessel with hydrogen (e.g., 5 bar / 75 psi) and begin vigorous agitation at room temperature or with gentle heating (e.g., 50 °C).

  • Reaction Monitoring: Monitor the reaction via hydrogen uptake. Reactions with Raney® Nickel are often faster, typically completing in 1-6 hours.

  • Work-up & Purification: Follow the same work-up and purification steps as described in Protocol 1, ensuring the Raney® Nickel catalyst is always kept wet during filtration and is quenched with water before disposal.

Process Workflow and Characterization

The overall process from starting material to a fully characterized final product follows a logical sequence.

G cluster_prep Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Purification cluster_analysis Analysis start 1. Weigh 6-Phenylquinoxaline add_solv 2. Add Solvent (e.g., EtOH) start->add_solv add_cat 3. Add Catalyst (Pd/C or Raney Ni) add_solv->add_cat setup 4. Assemble & Purge Reactor add_cat->setup react 5. Pressurize with H₂ & Run Reaction setup->react monitor 6. Monitor H₂ Uptake / TLC react->monitor monitor->react Incomplete filter 7. Filter to Remove Catalyst monitor->filter Complete concentrate 8. Concentrate Filtrate filter->concentrate purify 9. Purify (if needed) concentrate->purify final_product Pure 6-Phenyl-1,2,3,4- tetrahydroquinoxaline purify->final_product nmr ¹H & ¹³C NMR ms Mass Spectrometry final_product->nmr final_product->ms

Caption: General workflow for catalytic hydrogenation.

Expected Product Characterization:

  • ¹H NMR: Expect the disappearance of the two aromatic proton signals from the pyrazine ring. New signals corresponding to the -CH₂-CH₂- protons of the newly formed saturated ring will appear, typically as multiplets in the 3.0-4.0 ppm region. The N-H protons will appear as broad singlets.

  • ¹³C NMR: Expect the disappearance of the sp² carbon signals from the pyrazine ring and the appearance of new sp³ carbon signals for the saturated portion of the molecule.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the addition of four hydrogen atoms to the starting material (M+4). For 6-phenylquinoxaline (C₁₄H₁₀N₂), the mass is 206.24 g/mol . For 6-Phenyl-1,2,3,4-tetrahydroquinoxaline (C₁₄H₁₄N₂), the expected mass is 210.27 g/mol .

Troubleshooting and Safety

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Inactive catalyst, insufficient H₂ pressure, insufficient reaction time/temp, catalyst poisoning.Use fresh/new catalyst, increase H₂ pressure or temperature, extend reaction time, ensure high-purity solvent and substrate.
Over-reduction Catalyst too active, reaction conditions too harsh (high temp/pressure).Reduce catalyst loading, switch to a less active catalyst (e.g., 5% Pd/C), lower temperature and/or pressure.
Inconsistent Results Variable catalyst activity, impurities in starting material or solvent.Use catalyst from the same batch, purify starting materials, use anhydrous solvents.

Safety Precautions:

  • Catalytic hydrogenation involves flammable hydrogen gas under pressure. Always operate in a well-ventilated fume hood and behind a safety shield.

  • Palladium on Carbon and especially Raney® Nickel can be pyrophoric when dry and exposed to air. Always handle them in an inert atmosphere or as a slurry.

  • Quench used catalysts by suspending them in water before disposal according to your institution's safety guidelines.

References

  • Asymmetric Transfer Hydrogenation of 2-Substituted Quinoxalines with Regenerable Dihydrophenanthridine. The Journal of Organic Chemistry. Available at: [Link]

  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. MDPI. Available at: [Link]

  • INVESTIGATIONS WITH THE USE OF RANEY NICKEL CATALYST. Periodica Polytechnica Chemical Engineering. Available at: [Link]

  • Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water. Chemistry – An Asian Journal. Available at: [Link]

  • Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water. PubMed. Available at: [Link]

  • Cobalt-catalysed transfer hydrogenation of quinolines and related heterocycles using formic acid under mild conditions. Catalysis Science & Technology. Available at: [Link]

  • General Asymmetric Hydrogenation of 2-Alkyl- and 2-Aryl-Substituted Quinoxaline Derivatives Catalyzed by Iridium-Difluorphos: Unusual Halide Effect and Synthetic Application. The Journal of Organic Chemistry. Available at: [Link]

  • Regio- and chemoselective catalytic partial transfer hydrogenation of quinolines by dinuclear aluminum species. Nature Communications. Available at: [Link]

  • An efficient synthesis of quinoxaline derivatives using HCTU as catalyst in DMF. ACG Publications. Available at: [Link]

  • tetrahydropyran. Organic Syntheses. Available at: [Link]

  • Broad Survey of Selectivity in the Heterogeneous Hydrogenation of Heterocycles. The Journal of Organic Chemistry. Available at: [Link]

  • Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. MDPI. Available at: [Link]

  • Hot articles – RSC Advances Blog. RSC Blogs. Available at: [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. Available at: [Link]

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI. Available at: [Link]

  • Modifier effects on Pt/C, Pd/C, and Raney-Ni catalysts in multiphase catalytic hydrogenation systems. Journal of Molecular Catalysis A: Chemical. Available at: [Link]

  • Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • Proposed mechanism for the transfer hydrogenation of quinoline to 1,2,3,4‐tetrahydroquinoline. ResearchGate. Available at: [Link]

  • Efficient Catalytic Hydrogenation of Lignin-Derived Phenolics Under Mild Conditions. Chemistry. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing long-term storage conditions for 6-Phenyl-1,2,3,4-tetrahydroquinoxaline

This guide provides in-depth technical support for the optimal long-term storage and handling of 6-Phenyl-1,2,3,4-tetrahydroquinoxaline. It is designed for researchers, scientists, and drug development professionals to e...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for the optimal long-term storage and handling of 6-Phenyl-1,2,3,4-tetrahydroquinoxaline. It is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of this compound throughout their experiments. The following information is a synthesis of best practices for related heterocyclic and air-sensitive compounds and should be used in conjunction with user-specific validation.

I. Frequently Asked Questions (FAQs) on Long-Term Storage

Q1: What are the ideal temperature and humidity conditions for the long-term storage of 6-Phenyl-1,2,3,4-tetrahydroquinoxaline?

A1: For optimal long-term stability, 6-Phenyl-1,2,3,4-tetrahydroquinoxaline should be stored in a controlled environment. While room temperature may be acceptable for short periods, refrigerated conditions are recommended to minimize the rate of potential degradation.[1][2] The primary concern is exposure to atmospheric moisture, which can compromise the compound's integrity.[1] Therefore, storage in a desiccator or a glovebox with a dry, inert atmosphere is best practice.[1][3]

ParameterRecommended ConditionRationale
Temperature 2-8°C[2][4]Reduces the rate of potential chemical degradation and decomposition reactions.
Humidity As low as possible (e.g., under an inert, dry atmosphere)Tetrahydroquinoxaline derivatives can be sensitive to moisture, which can lead to hydrolysis or other forms of degradation.[1][5]
Atmosphere Inert gas (e.g., Argon or Nitrogen)Minimizes oxidation. The tetrahydroquinoxaline scaffold can be susceptible to oxidation, leading to the formation of the aromatic quinoxaline derivative or other oxidized byproducts.
Light In the dark (e.g., amber vial)[1][3]Protects against photo-degradation. Similar heterocyclic structures can be light-sensitive.[3]

Q2: How does the purity of 6-Phenyl-1,2,3,4-tetrahydroquinoxaline affect its long-term stability?

A2: The purity of the compound is a critical factor in its long-term stability. Impurities, such as residual solvents, catalysts from synthesis, or byproducts, can act as catalysts for degradation reactions. For instance, acidic or basic impurities can promote hydrolysis or other decomposition pathways. It is crucial to use a highly purified batch of 6-Phenyl-1,2,3,4-tetrahydroquinoxaline for long-term storage to ensure reproducible experimental results.

Q3: What are the potential degradation pathways for 6-Phenyl-1,2,3,4-tetrahydroquinoxaline during storage?

A3: Based on the chemistry of related compounds, several degradation pathways are plausible:

  • Oxidation: The tetrahydroquinoxaline ring is susceptible to oxidation, which would lead to the formation of the corresponding aromatic 6-phenylquinoxaline. This can be accelerated by the presence of oxygen and light.

  • Hydrolysis: Although generally stable, the presence of significant moisture, especially in combination with acidic or basic impurities, could potentially lead to the cleavage of the heterocyclic ring over extended periods.

  • Photo-degradation: Exposure to UV or visible light may induce degradation, a common issue with many organic molecules.[3] Storing the compound in amber vials or in the dark is a necessary precaution.[1][3]

  • Tautomerization: In its reduced form, quinoxaline derivatives can be vulnerable to tautomerization, which could alter the compound's chemical properties and biological activity.[6]

6-Phenyl-1,2,3,4-tetrahydroquinoxaline 6-Phenyl-1,2,3,4-tetrahydroquinoxaline Oxidation Product (6-Phenylquinoxaline) Oxidation Product (6-Phenylquinoxaline) 6-Phenyl-1,2,3,4-tetrahydroquinoxaline->Oxidation Product (6-Phenylquinoxaline) O2, light Hydrolysis Products Hydrolysis Products 6-Phenyl-1,2,3,4-tetrahydroquinoxaline->Hydrolysis Products H2O Photo-degradation Products Photo-degradation Products 6-Phenyl-1,2,3,4-tetrahydroquinoxaline->Photo-degradation Products Light (hv) Tautomer Tautomer 6-Phenyl-1,2,3,4-tetrahydroquinoxaline->Tautomer Isomerization

Caption: Potential degradation pathways for 6-Phenyl-1,2,3,4-tetrahydroquinoxaline.

II. Troubleshooting Guide for Handling and Storage

This section addresses specific issues that may arise during the handling and storage of 6-Phenyl-1,2,3,4-tetrahydroquinoxaline.

Problem 1: The compound has changed color (e.g., from white/off-white to yellow/brown) after a period of storage.

  • Potential Cause: This is often an indication of oxidation or the formation of degradation products. Exposure to air and/or light is a likely culprit.

  • Troubleshooting Steps:

    • Assess the Extent: A minor color change may not significantly impact the compound's use in all applications, but it warrants investigation.

    • Analytical Verification: Re-analyze the compound's purity using techniques such as HPLC, LC-MS, or NMR to identify and quantify any impurities or degradation products.

    • Review Storage Protocol: Ensure that the compound was stored under an inert atmosphere, protected from light, and at the recommended temperature.

    • Purification: If the purity has decreased significantly, repurification by recrystallization or chromatography may be necessary.

Problem 2: Inconsistent experimental results are being obtained with a previously reliable batch of the compound.

  • Potential Cause: This could be due to the degradation of the compound, leading to a lower effective concentration of the active molecule.

  • Troubleshooting Flowchart:

start Inconsistent Experimental Results check_purity Re-analyze purity of the compound (HPLC, LC-MS) start->check_purity purity_ok Purity is within specification check_purity->purity_ok Yes purity_not_ok Purity has decreased check_purity->purity_not_ok No investigate_other Investigate other experimental variables (reagents, instruments, etc.) purity_ok->investigate_other check_storage Review storage and handling procedures purity_not_ok->check_storage repurify Repurify the compound or use a new batch check_storage->repurify end Problem Resolved investigate_other->end implement_changes Implement stricter storage and handling protocols repurify->implement_changes implement_changes->end

Caption: Troubleshooting flowchart for inconsistent experimental results.

Problem 3: The compound appears clumpy or has a different texture than when it was first received.

  • Potential Cause: This is often a sign of moisture absorption.[1] Many amine-containing heterocyclic compounds are hygroscopic.

  • Troubleshooting Steps:

    • Drying: Dry the compound under a high vacuum for several hours. A gentle heating (e.g., 30-40°C) can be applied if the compound is thermally stable, but this should be done with caution.

    • Proper Storage: After drying, immediately transfer the compound to a desiccator or a glovebox with a dry, inert atmosphere for storage.[1][3]

    • Handling in Inert Atmosphere: For subsequent use, handle the compound in a glovebox or under a stream of inert gas to prevent re-exposure to atmospheric moisture.[7]

III. Experimental Protocols

Protocol 1: Aliquoting and Storing 6-Phenyl-1,2,3,4-tetrahydroquinoxaline for Long-Term Use

This protocol is designed to minimize degradation from repeated handling and exposure to the atmosphere.

  • Preparation:

    • Perform all operations in a glovebox or under a gentle stream of inert gas (argon or nitrogen).[7]

    • Use clean, dry vials (amber glass is recommended).[1][3]

    • Pre-weigh the empty vials.

  • Aliquoting:

    • Carefully weigh the desired amount of 6-Phenyl-1,2,3,4-tetrahydroquinoxaline into each vial.

    • Work efficiently to minimize the time the bulk container is open.

  • Sealing and Storage:

    • Tightly seal each vial with a cap that has a chemically resistant liner (e.g., PTFE).

    • For extra protection, wrap the cap with Parafilm.

    • Label each vial clearly with the compound name, lot number, concentration (if in solution), and date.

    • Place the aliquoted vials in a secondary container within a desiccator or freezer at the recommended temperature (2-8°C).[2][4]

IV. References

  • Handling and Storage of Air-Sensitive N-Heterocyclic Carbene (NHC) Precursors: Application Notes and Protocols - Benchchem.

  • Air Sensitive Compounds | Ossila.

  • Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific.

  • 6-Nitro-1,2,3,4-tetrahydro quinoxaline - Apollo Scientific.

  • 6-phenyl-1,2,3,4-tetrahydroquinoline hydrochloride — Chemical Substance Information.

  • Chem 1140; Techniques for Handling Air-Sensitive Compounds - Wipf Group.

  • Storage of air and temperature sensitive reagents [closed] - Chemistry Stack Exchange.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • SAFETY DATA SHEET - Fisher Scientific.

  • 6-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE — Chemical Substance Information.

  • 1,2,3,4-Tetrahydroquinoline(635-46-1) - ChemicalBook.

  • 1,2,3,4-Tetrahydroquinoxaline | 3476-89-9 | Tokyo Chemical Industry UK Ltd.

  • Biodegradation-pathways.pdf - Tire and Road Wear Particles.

  • 4 - SAFETY DATA SHEET.

  • 6-Phenyl-1,2,3,4-tetrahydroisoquinoline - ChemScene.

  • Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries | Journal of the American Chemical Society - ACS Publications.

  • 2-Methyl-1,2,3,4-tetrahydroquinoxaline 97 6640-55-7 - Sigma-Aldrich.

Sources

Reference Data & Comparative Studies

Validation

6-Phenyl-1,2,3,4-tetrahydroquinoxaline vs. Quinoxaline Derivatives: A Structural and Pharmacological Comparison Guide

In small-molecule drug discovery, the saturation state of a heterocyclic core fundamentally alters its pharmacological trajectory. The comparison between fully oxidized quinoxalines and their reduced counterparts, such a...

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Author: BenchChem Technical Support Team. Date: April 2026

In small-molecule drug discovery, the saturation state of a heterocyclic core fundamentally alters its pharmacological trajectory. The comparison between fully oxidized quinoxalines and their reduced counterparts, such as 6-Phenyl-1,2,3,4-tetrahydroquinoxaline , perfectly illustrates this paradigm. This guide provides an objective, data-driven comparison of these scaffolds, equipping medicinal chemists and pharmacologists with the mechanistic rationale needed for optimal pipeline integration.

The Structural Dichotomy: Planar vs. Puckered Scaffolds

The fully oxidized quinoxaline ring is a flat, aromatic, sp2-hybridized system. This rigidity is highly effective for intercalating DNA or occupying narrow, flat binding pockets, such as the glycine binding site of the NMDA receptor or the AMPA receptor (exemplified by classic antagonists like CNQX and NBQX)[1][2]. However, this strict planarity often leads to promiscuous kinase binding and poor aqueous solubility.

In contrast, the reduction to 1,2,3,4-tetrahydroquinoxaline introduces sp3-hybridized carbons, causing the ring to "pucker." This non-planar geometry allows the scaffold to project substituents into complex, three-dimensional binding pockets. When derivatized with a 6-phenyl group (forming 6-Phenyl-1,2,3,4-tetrahydroquinoxaline), the molecule gains a highly specific hydrophobic vector. For instance, in the development of Bromodomain and Extra-Terminal (BET) domain inhibitors, the tetrahydroquinoxaline ring puckers into a small lipophilic pocket, while the 6-aryl substitution extends deep into the ZA channel, driving unprecedented selectivity for the BD2 domain over BD1[3]. Similar structural advantages have been leveraged in designing selective ASK1 inhibitors[4].

Comparative Pharmacodynamics

The table below summarizes the divergent bioactivity profiles of planar quinoxalines versus puckered tetrahydroquinoxalines across various therapeutic targets.

Compound ClassRepresentative ScaffoldPrimary TargetBinding Affinity / IC50Mechanistic Advantage / Disadvantage
Quinoxaline-2,3-dione CNQX / NBQXAMPA / Kainate Receptors~300 nM (AMPA)Advantage: Rigid planar structure perfectly mimics glutamate/glycine. Disadvantage: Poor aqueous solubility and lack of subtype selectivity[1][2].
Fully Oxidized Quinoxaline Compound 26eASK1 Kinase30.17 nMAdvantage: High potency via strong hinge-region H-bonding. Disadvantage: Flat core increases risk of off-target kinase promiscuity[4].
Tetrahydroquinoxaline 6-Aryl-THQ (GSK340 analog)BRD4 (BD2 Domain)< 50 nMAdvantage: Ring pucker and 6-phenyl vector drive >50-fold selectivity for BD2 over BD1[3].
Tetrahydroquinoxaline 6-Phenyl-1,2,3,4-THQHepatic Lipid AccumulationPhenotypic EfficacyAdvantage: Enhanced lipid accumulation inhibition and hepatoprotection compared to planar analogs[5].

Pathway & Workflow Visualization

ScaffoldComparison Start Quinoxaline Core Oxidation State Planar Fully Oxidized Quinoxaline (sp2, Planar) Start->Planar Puckered 1,2,3,4-Tetrahydroquinoxaline (sp3, Puckered) Start->Puckered Target1 AMPA/NMDA Receptors (e.g., CNQX) Planar->Target1 Rigid H-bonding Target2 DNA Intercalation (Toxicity Risk) Planar->Target2 Flat aromatic stacking Sub6 6-Phenyl Substitution (Hydrophobic Vector) Puckered->Sub6 Derivatization Target4 Kinase Allosteric Sites (e.g., ASK1) Puckered->Target4 Conformational fit Target3 BET Bromodomain (BD2) High Selectivity Sub6->Target3 ZA channel occupation

Figure 1: Divergent pharmacological trajectories of planar quinoxalines vs puckered tetrahydroquinoxalines.

Experimental Methodologies: Self-Validating Protocols

To objectively evaluate the performance of 6-Phenyl-1,2,3,4-tetrahydroquinoxaline against planar quinoxaline derivatives, researchers must employ assays that account for both direct target engagement and phenotypic outcomes.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Target Binding

Purpose: To quantify the binding affinity (IC50) of THQ vs. Quinoxaline derivatives. TR-FRET is selected over standard fluorescence assays because it eliminates short-lived background auto-fluorescence—a critical factor when screening highly conjugated planar quinoxalines.

  • Reagent Preparation: Assemble a master mix containing the GST-tagged target protein (e.g., BRD4 BD2) and a biotinylated tracer ligand.

    • Causality: Using a GST-tag and biotinylated ligand allows for the modular assembly of the FRET pair (Europium-anti-GST and Streptavidin-APC), ensuring high signal-to-noise ratios.

  • Compound Titration: Serially dilute 6-Phenyl-1,2,3,4-tetrahydroquinoxaline and control quinoxalines in 100% DMSO, then transfer to the aqueous assay buffer (containing 0.01% CHAPS).

    • Causality: The 6-phenyl group is highly lipophilic. Maintaining the compound in 100% DMSO until the final dilution, combined with the CHAPS detergent, prevents the compound from crashing out of solution or forming non-specific aggregates.

  • Incubation: Incubate the microplate in the dark for 60 minutes at room temperature.

    • Causality: This duration ensures thermodynamic equilibrium is reached, allowing the puckered THQ scaffold to fully adapt to the conformational constraints of the binding pocket.

  • Signal Detection: Excite the plate at 337 nm and measure emission at both 620 nm and 665 nm.

    • Causality: Calculating the 665/620 nm emission ratio creates a self-validating system that normalizes well-to-well variability, inner-filter effects, and minor liquid handling errors.

Protocol 2: HepG2 Cellular Lipid Accumulation Assay (Phenotypic Validation)

Purpose: Quinoxaline derivatives exhibit varying degrees of hepatoprotection[5]. This assay validates whether the in vitro structural advantages of the THQ scaffold translate to cellular efficacy.

  • Cell Seeding & Starvation: Seed HepG2 cells in 96-well plates and culture until 80% confluent. Switch to serum-free DMEM for 12 hours prior to treatment.

    • Causality: Serum starvation synchronizes the cell cycle and removes exogenous lipids, sensitizing the cells to the subsequent lipid stress test.

  • Palmitate & Compound Co-treatment: Treat cells with 0.5 mM palmitate concurrently with 10 µM of the test compounds for 24 hours.

    • Causality: Palmitate induces a lipotoxic state mimicking Non-Alcoholic Fatty Liver Disease (NAFLD), providing a dynamic cellular environment to observe the hepatoprotective effects of the THQ scaffold.

  • Oil Red O Staining: Fix cells with 4% paraformaldehyde, wash with PBS, and incubate with Oil Red O solution for 30 minutes.

    • Causality: Oil Red O is a lipophilic diazo dye that specifically partitions into neutral intracellular lipid droplets, allowing direct visual and colorimetric quantification of the lipid burden.

  • Extraction & Quantification: Elute the retained dye using 100% isopropanol and measure absorbance at 500 nm.

    • Causality: Eluting the dye in isopropanol linearizes the readout, transforming qualitative microscopic observations into highly reproducible, quantitative spectrophotometric data.

References

  • Title : Discovery of Tetrahydroquinoxalines as Bromodomain and Extra-Terminal Domain (BET) Inhibitors with Selectivity for the Second Bromodomain Source : ACS Publications URL : 3

  • Title : Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors Source : Taylor & Francis Online URL : 4

  • Title : Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives Source : PMC / ACS Omega URL : 5

  • Title : Effects of AMPA/kainate glutamate receptor antagonists on cocaine-induced convulsions and lethality in mice Source : PubMed URL :1

  • Title : CNQX Source : DC Chemicals URL : 2

Sources

Comparative

Cross-reactivity of 6-Phenyl-1,2,3,4-tetrahydroquinoxaline in enzyme-linked assays

Publish Comparison Guide: Evaluating the Cross-Reactivity of 6-Phenyl-1,2,3,4-tetrahydroquinoxaline in Enzyme-Linked Assays Executive Summary & Context 6-Phenyl-1,2,3,4-tetrahydroquinoxaline (6-Ph-THQ) is a privileged bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Publish Comparison Guide: Evaluating the Cross-Reactivity of 6-Phenyl-1,2,3,4-tetrahydroquinoxaline in Enzyme-Linked Assays

Executive Summary & Context

6-Phenyl-1,2,3,4-tetrahydroquinoxaline (6-Ph-THQ) is a privileged bicyclic scaffold widely utilized in the synthesis of advanced therapeutics, particularly bromodomain and extra-terminal domain (BET) inhibitors and PARP-1 suppressors[1]. As these drug candidates transition from early discovery to preclinical pharmacokinetics (PK) and environmental residue monitoring, the development of high-throughput enzyme-linked immunosorbent assays (ELISAs) becomes critical.

A primary challenge in assay design is managing the cross-reactivity (CR) of the 6-Ph-THQ scaffold. Because the core structure shares significant homology with agricultural quinoxaline-1,4-dioxides (e.g., mequindox, olaquindox) and their desoxy-metabolites, assays can suffer from false positives if antibody specificity is not rigorously mapped[2]. This guide provides an objective comparison of assay formats, mechanistic insights into CR, and a self-validating protocol for assay developers working with the 6-Ph-THQ pharmacophore.

Mechanistic Determinants of Cross-Reactivity

Understanding why 6-Ph-THQ cross-reacts with antibodies raised against generic quinoxalines requires analyzing the structural thermodynamics of the antibody-hapten interaction:

  • Epitope Recognition (The Bicyclic Core): Antibodies raised against quinoxaline markers (such as MQCA or QCA) primarily recognize the nitrogen-containing bicyclic core[3]. If an assay utilizes a broad-specificity monoclonal antibody (mAb), it will naturally bind to the N1/N4 hydrogen bond donors of the THQ scaffold.

  • Conformational Shift: Unlike the planar, fully aromatic pyrazine ring found in standard quinoxalines, the 1,2,3,4-tetrahydroquinoxaline core is fully reduced. This reduction forces the ring into a puckered, flexible conformation[1], altering the spatial presentation of the molecule within the antibody's paratope and generally lowering binding affinity compared to fully aromatic analogs.

  • Steric Hindrance (The C6-Phenyl Group): The bulky phenyl group at the C6 position of 6-Ph-THQ acts as the primary steric determinant. If a mAb possesses a narrow binding pocket, the C6-phenyl group will clash, yielding low cross-reactivity (high IC50). Conversely, mAbs designed to capture a wide array of desoxymequindox (DMEQ) metabolites may possess a flexible binding pocket that accommodates this bulk, leading to unintended CR percentages as high as 44%[4].

Mechanism Analyte 6-Phenyl-THQ Core Bicyclic Core Binding Analyte->Core Steric C6-Phenyl Steric Bulk Analyte->Steric Analog Quinoxaline Analogs Analog->Core Paratope Antibody Paratope Core->Paratope Baseline Affinity Steric->Paratope Modulates Fit HighCR High Cross-Reactivity Paratope->HighCR Broad Specificity mAb LowCR Low Cross-Reactivity Paratope->LowCR Narrow Specificity mAb

Figure 1: Mechanistic pathway of antibody paratope recognition and cross-reactivity determinants.

Platform Comparison: ELISA Formats vs. LC-MS/MS

When monitoring 6-Ph-THQ, researchers must choose between different immunoassay formats or orthogonal mass spectrometry. The table below summarizes the quantitative performance metrics of these platforms based on established quinoxaline screening data[2],[3],[4].

Assay PlatformTarget Analyte ScopeLimit of Detection (LOD)Cross-Reactivity (CR) ProfileThroughputMatrix Interference
icELISA (Monoclonal) 6-Ph-THQ & specific analogs0.5 - 2.8 µg/L1% - 44% (Highly dependent on C6 substitution)High (>90 samples/plate)Moderate (Requires 1:10 dilution)
dcELISA (Polyclonal) Generic Quinoxalines5.0 - 10.0 µg/LBroad (>50% across the quinoxaline class)HighHigh (High background noise)
LC-MS/MS (Orthogonal) 6-Ph-THQ (Exact Mass)0.05 - 0.1 µg/LNone (Differentiated by m/z and retention time)Low (<20 samples/day)Low (Mitigated by internal standards)

Causality in Platform Selection: Indirect competitive ELISA (icELISA) using a monoclonal antibody is the preferred format for high-throughput PK screening because the separation of the primary antibody and the HRP-conjugated secondary antibody allows for signal amplification, pushing the LOD into the sub-microgram range. However, because cross-reactivity cannot be entirely eliminated in immunoassays, LC-MS/MS must be utilized as a secondary validation tool to confirm any presumptive positive results generated by the ELISA[2].

Self-Validating Experimental Protocol: icELISA for 6-Ph-THQ

To accurately map the cross-reactivity of 6-Ph-THQ against other quinoxaline derivatives, you must establish a self-validating icELISA. This protocol ensures that matrix effects and background noise are mathematically decoupled from true antibody-hapten binding.

Phase 1: Reagent Preparation & Checkerboard Titration
  • Hapten Conjugation: Conjugate 6-Ph-THQ to Bovine Serum Albumin (BSA) to create the coating antigen.

    • Causality: Direct conjugation can mask critical epitopes. Use a succinyl spacer arm at the N1 position. This projects the C6-phenyl ring outward, ensuring the primary antibody interacts with the unique structural determinant rather than just the generic bicyclic core.

  • Checkerboard Titration: Coat a 96-well microtiter plate with varying concentrations of the 6-Ph-THQ-BSA antigen (0.5–2.0 µg/mL) against serial dilutions of the primary mAb.

    • Causality: This 2D optimization ensures the assay operates strictly within the linear dynamic range (OD450 between 1.0 and 1.5 for the zero-competitor well), preventing artificially high background noise that mimics cross-reactivity.

Phase 2: Competitive Displacement Workflow
  • Blocking: Block unbound sites on the microtiter plate using 5% skim milk in PBST for 1 hour at 37°C, then wash three times.

  • Competition: In a separate mixing plate, combine 50 µL of the sample (containing free 6-Ph-THQ or structural analogs) with 50 µL of the optimized primary mAb. Transfer 100 µL of this mixture to the coated plate and incubate for 30 minutes.

    • Causality: Free analyte in the sample and the immobilized antigen compete for limited mAb binding sites. High concentrations of free analyte will "wash away" the mAb, resulting in a lower final signal (inversely proportional relationship).

  • Detection: Wash the plate five times. Add 100 µL of HRP-conjugated anti-mouse IgG. Incubate for 30 minutes, wash, and add 100 µL of TMB substrate. Stop the reaction after 15 minutes with 2M H₂SO₄ and read the OD at 450 nm.

Workflow A 1. Immobilize Antigen B 2. Block Plate A->B C 3. Add Sample & Primary mAb B->C D 4. Wash & Add Secondary HRP C->D E 5. TMB Substrate & Read OD450 D->E

Figure 2: Step-by-step workflow of the self-validating icELISA for 6-Ph-THQ detection.

Phase 3: Self-Validation & Data Analysis
  • Matrix Effect Validation: Run parallel standard curves: one in pure PBS buffer and one in a blank biological matrix (e.g., drug-free serum).

    • Causality: Biological matrices contain endogenous proteins that can non-specifically bind the mAb. If the coefficient of variation (CV) between the buffer curve and the matrix curve exceeds 15%, you must implement a sample dilution step (typically 1:10 or 1:20 in PBST) to nullify the matrix interference[3].

  • IC50 Calculation: Plot the data using a four-parameter logistic (4PL) regression. Antibody-antigen binding kinetics are non-linear; a 4PL curve accurately models the upper and lower asymptotes of binding saturation.

  • Cross-Reactivity Determination: Calculate the CR percentage using the formula: CR (%) = (IC50 of 6-Ph-THQ / IC50 of Analog) × 100[4]. A CR below 1% indicates negligible interference, while a CR above 10% requires the analog to be tracked as a co-analyte.

References

  • Discovery of Tetrahydroquinoxalines as Bromodomain and Extra-Terminal Domain (BET) Inhibitors with Selectivity for the Second Bromodomain Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Rapid Screening of Quinoxaline Antimicrobial Growth Promoters and Their Metabolites in Swine Liver by Indirect Competitive Enzyme-Linked Immunosorbent Assay Food Analytical Methods (Springer) URL:[Link]

  • Simultaneous Screening Analysis of 3-Methyl-quinoxaline-2-carboxylic Acid and Quinoxaline-2-carboxylic Acid Residues in Edible Animal Tissues by a Competitive Indirect Immunoassay Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • A Novel Metabolite as a Hapten to Prepare Monoclonal Antibodies for Rapid Screening of Quinoxaline Drug Residues Foods (MDPI) URL:[Link]

Sources

Validation

Comprehensive Purity Verification of Commercial 6-Phenyl-1,2,3,4-tetrahydroquinoxaline Batches: A Comparative Guide

Introduction 6-Phenyl-1,2,3,4-tetrahydroquinoxaline (6-Ph-THQ) is a privileged bicyclic scaffold widely utilized in medicinal chemistry, particularly in the synthesis of 1 and novel2[1][2]. However, the tetrahydroquinoxa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

6-Phenyl-1,2,3,4-tetrahydroquinoxaline (6-Ph-THQ) is a privileged bicyclic scaffold widely utilized in medicinal chemistry, particularly in the synthesis of 1 and novel2[1][2]. However, the tetrahydroquinoxaline core is highly susceptible to oxidation, and its synthesis often involves transition-metal-catalyzed hydrogenation of quinoxaline precursors. Consequently, commercial batches frequently harbor hidden impurities.

Relying solely on standard HPLC-UV area normalization can lead to false-positive purity assignments due to differential UV response factors and co-eluting isobaric contaminants. This guide establishes a self-validating, orthogonal analytical framework comparing a High-Purity Reference Standard against standard commercial grades.

The Causality of Impurities in 6-Ph-THQ

Understanding the synthetic origin of impurities dictates the analytical strategy:

  • Oxidation Products: The electron-rich secondary amines at positions 1 and 4 are prone to air oxidation, leading to 3,4-dihydro- or fully aromatized 6-phenylquinoxaline derivatives.

  • Regioisomers: If synthesized via the cyclization of substituted phenylenediamines, 7-phenyl regioisomers may form and co-elute during standard chromatography.

  • Residual Catalysts: Hydrogenation of quinoxalines typically requires Pd/C or PtO2. Trace heavy metals can persist, poisoning downstream biological assays or cross-coupling reactions.

Orthogonal Analytical Workflow

To ensure scientific integrity, our verification protocol employs a multi-tiered approach. We utilize , 3, and ICP-MS for trace metal quantification[3].

G A Commercial Batch 6-Ph-THQ B Sample Preparation & Aliquoting A->B C LC-HRMS (Organic Impurities) B->C Aliquot 1 D 1H qNMR (Absolute Purity) B->D Aliquot 2 E ICP-MS (Residual Metal Catalysts) B->E Aliquot 3 F Data Integration & Orthogonal Validation C->F D->F E->F G Certified High-Purity Reference Standard F->G Meets >99.5% Spec

Orthogonal analytical workflow for 6-Ph-THQ purity verification.

Step-by-Step Experimental Methodologies

Protocol 1: LC-HRMS Organic Impurity Profiling

Causality: High-resolution mass spectrometry (HRMS) coupled with liquid chromatography separates isobaric impurities and identifies them via exact mass, overcoming the severe limitations of UV-only detection where non-chromophoric or hyper-chromophoric impurities skew results.

  • Sample Preparation: Dissolve 1.0 mg of 6-Ph-THQ in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v). Vortex for 30 seconds and sonicate for 2 minutes to ensure complete homogenization.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Utilize a gradient elution: Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Ramp B from 5% to 95% over 10 minutes.

  • Mass Spectrometric Detection: Operate the HRMS in positive Electrospray Ionization (ESI+) mode. Set the scan range to m/z 100–1000.

  • Data Processing: Extract the exact mass for 6-Ph-THQ ([M+H]+ theoretical m/z 211.1230). Integrate peak areas for the API and all secondary peaks to determine relative chromatographic purity.

Protocol 2: 1H qNMR Absolute Purity Determination

Causality: Unlike chromatography,4, allowing for absolute purity quantification without requiring a reference standard of the identical substance[4].

  • Internal Standard Selection: Select an internal standard (IS) such as Maleic acid (certified reference material, ~99.9% purity) that has a distinct, non-overlapping NMR signal (δ ~6.26 ppm in DMSO-d6)[3].

  • Sample Weighing (Critical Step): Using a calibrated microbalance (d = 0.001 mg), accurately weigh ~10.0 mg of 6-Ph-THQ and ~5.0 mg of the IS into the same anti-static vial.

  • Dissolution: Add 0.6 mL of high-purity DMSO-d6. Vortex until complete dissolution is achieved to prevent quantitation errors. Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Acquire the 1H NMR spectrum at 600 MHz. Use a 90° pulse, a relaxation delay (D1) of at least 5 × T1 (typically 30-60 seconds) to ensure complete longitudinal relaxation, and 64 scans.

  • Calculation: Calculate absolute purity using the mass, molecular weight, and integrated peak areas of the analyte (e.g., the distinct aromatic proton signals of the quinoxaline core) versus the IS.

Comparative Performance Data

We evaluated a High-Purity Reference Standard of 6-Ph-THQ against two standard commercial batches (Vendor A and Vendor B) using the self-validating protocols described above.

Analytical MetricHigh-Purity Reference StandardCommercial Batch ACommercial Batch B
HPLC-UV Purity (254 nm) 99.8%98.5%97.2%
LC-HRMS Purity (TIC) 99.7%94.1%91.8%
Major Organic Impurity None detected >0.1%6-Phenylquinoxaline (4.2%)7-Phenyl regioisomer (6.5%)
Absolute Purity (1H qNMR) 99.6% ± 0.2%92.3% ± 0.4%89.5% ± 0.5%
Residual Palladium (ICP-MS) < 1 ppm45 ppm120 ppm
Data Interpretation & Causality

The discrepancy between HPLC-UV and qNMR/LC-HRMS for the commercial batches highlights a critical analytical blind spot. Vendor A's batch showed an acceptable 98.5% purity by UV, but qNMR revealed an absolute purity of only 92.3%. This is caused by the presence of 6-phenylquinoxaline (an oxidation product), which has a significantly different UV molar absorptivity than the tetrahydro- derivative.

Furthermore, Vendor B contained high levels of residual Palladium (120 ppm). This heavy metal contamination artificially inflates UV purity (as inorganic metals do not absorb at 254 nm) but drastically reduces the absolute mass fraction determined by qNMR, while simultaneously posing a severe risk of toxicity in cell-based assays.

Conclusion

For sensitive drug discovery applications, relying on vendor-provided Certificates of Analysis based solely on HPLC-UV is inadequate. The integration of LC-HRMS and 1H qNMR provides a self-validating system that uncovers hidden oxidation products, regioisomers, and residual catalysts. Researchers must prioritize high-purity reference standards or implement rigorous in-house orthogonal testing to ensure the integrity of their downstream biological and synthetic workflows.

References

  • Title: Quantitative NMR Methods in Pharmaceuticals: Purity Assurance Source: Patsnap Eureka URL
  • Title: A Guide to Quantitative NMR (qNMR)
  • Title: Liquid Chromatography Mass Spectrometry (LC-MS)
  • Title: Synthesis and Pharmacological Evaluation of Fluorinated Quinoxaline‐Based κ‐Opioid Receptor (KOR)
  • Title: Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors Source: PMC URL

Sources

Safety & Regulatory Compliance

Safety

6-Phenyl-1,2,3,4-tetrahydroquinoxaline proper disposal procedures

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a mechanistic discipline. Handling complex nitrogen heterocycles like 6-Phenyl-1,2,3,4-tetrahydroquinoxaline r...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a mechanistic discipline. Handling complex nitrogen heterocycles like 6-Phenyl-1,2,3,4-tetrahydroquinoxaline requires a fundamental understanding of their chemical reactivity, environmental persistence, and toxicological profile.

This guide provides a self-validating, step-by-step operational and disposal framework designed for drug development professionals and laboratory researchers. By understanding the causality behind these protocols, laboratories can ensure absolute safety, regulatory compliance, and environmental stewardship.

Physicochemical Profiling & Hazard Assessment

Before designing a disposal protocol, we must understand the molecule. 6-Phenyl-1,2,3,4-tetrahydroquinoxaline is a basic, secondary amine-containing heterocycle. Its electron-rich aromatic system makes it susceptible to auto-oxidation, while its basicity dictates its incompatibility with strong acids and oxidizing agents.

Table 1: Quantitative & Hazard Profile of 6-Phenyl-1,2,3,4-tetrahydroquinoxaline

Property / ParameterValue / Description
Chemical Name 6-Phenyl-1,2,3,4-tetrahydroquinoxaline
CAS Number 6640-53-5 1
Molecular Formula C14H14N2 1
Molecular Weight 210.28 g/mol 1
Primary Hazards (GHS) H315 (Skin Irritation), H319 (Serious Eye Irritation), H335 (STOT SE 3 - Respiratory) 2
Chemical Class Nitrogen Heterocycle / Secondary Amine
Incompatibilities Strong oxidizing agents, strong acids, acid chlorides 3

Operational Safety & Handling Protocols

To ensure self-validating safety, every operational step must have a verifiable endpoint.

Step-by-Step Handling Methodology:

  • PPE Verification: Don a flame-resistant lab coat, safety goggles, and double-layer nitrile gloves.

    • Mechanistic Rationale: Nitrogen heterocycles can act as permeation enhancers. Double-gloving provides a fail-safe against delayed dermal penetration, mitigating the H315 skin irritation hazard.

  • Environmental Control: Execute all weighing and transfer operations within a Class II Type B2 biological safety cabinet or a certified chemical fume hood.

    • Mechanistic Rationale: The compound carries an H335 (respiratory irritation) warning. A hard-ducted fume hood ensures aerosolized particulates are captured before reaching the operator's breathing zone.

  • Inert Atmosphere Storage: Store the parent chemical in a desiccator under argon or nitrogen.

    • Mechanistic Rationale: The tetrahydroquinoxaline core is prone to auto-oxidation into quinoxaline derivatives when exposed to atmospheric oxygen and light.

Waste Segregation & Accumulation Workflows

Proper disposal begins at the point of generation. Mixing 6-Phenyl-1,2,3,4-tetrahydroquinoxaline with incompatible waste streams can lead to exothermic reactions.

G Start Generate 6-Phenyl-1,2,3,4- tetrahydroquinoxaline Waste Decision1 Is Waste Solid or Liquid? Start->Decision1 SolidWaste Solid Waste (Contaminated PPE, Powders) Decision1->SolidWaste Solid LiquidWaste Liquid Waste (Solvent Solutions) Decision1->LiquidWaste Liquid SegregateSolid Place in Double-Lined Solid Hazardous Waste Bin SolidWaste->SegregateSolid SegregateLiquid Collect in Non-Halogenated Basic Waste Carboy LiquidWaste->SegregateLiquid Labeling Attach RCRA Hazardous Waste Label SegregateSolid->Labeling SegregateLiquid->Labeling Storage Satellite Accumulation Area (SAA) Max 55 Gallons / Up to 1 Year Labeling->Storage Disposal Licensed EPA Transporter (High-Temp Incineration) Storage->Disposal

Figure 1: Decision tree and workflow for the segregation, accumulation, and disposal of waste.

Step-by-Step Waste Segregation:

  • Liquid Waste Isolation: Direct liquid waste containing this compound into a "Non-Halogenated Basic/Amine Waste" carboy.

    • Mechanistic Rationale: Do not mix with halogenated solvents (like dichloromethane) if possible. Secondary amines can undergo slow alkylation reactions with alkyl halides during prolonged storage, generating heat and pressure.

  • Solid Waste Containment: Place contaminated weigh boats, pipette tips, and PPE into a double-lined, puncture-proof solid hazardous waste container.

  • Venting and Sealing: Use pressure-relief caps on all liquid waste carboys containing amine waste to prevent pressure accumulation from unintended off-gassing.

Spill Response & Decontamination Protocol

In the event of a spill, a self-validating decontamination protocol ensures no residual chemical remains on the benchtop.

Step-by-Step Spill Response:

  • Containment: Surround the spill with an inert absorbent material (e.g., diatomaceous earth or vermiculite). Do not use combustible absorbents like sawdust.

  • Neutralization & Collection: Because it is a basic amine, carefully sweep the absorbed mixture using non-sparking tools and place it into a compatible hazardous waste bag.

  • Chemical Decontamination: Wash the affected surface with a dilute, mild acidic solution (e.g., 1% acetic acid) to protonate any residual amine, rendering it water-soluble.

  • Validation Wipe: Follow with a final wipe using 70% ethanol or isopropanol. Dispose of all wipes as solid hazardous waste.

Final Disposal & RCRA Compliance

Once samples are analyzed and designated for disposal, they must be treated as regulated waste, meeting all federal and state requirements 4.

Regulatory Execution:

  • Satellite Accumulation Area (SAA) Rules: Transfer labeled waste to the SAA. Under standard EPA Resource Conservation and Recovery Act (RCRA) guidelines, generators can accumulate up to 55 gallons of hazardous waste at or near the point of generation 5.

  • Academic Laboratory Exemption (Subpart K): If operating within an eligible academic entity, utilize RCRA Subpart K provisions. This allows flexibility in making hazardous waste determinations and requires waste removal by trained professionals every 12 months, rather than strict volume-based time limits 5.

  • High-Temperature Incineration: Contract a licensed EPA waste transporter to remove the waste for high-temperature incineration.

    • Mechanistic Rationale: Incineration is mandatory for stable nitrogen heterocycles. High-temperature combustion (equipped with NOx scrubbers) completely fractures the quinoxaline ring, preventing environmental contamination and toxic runoff into the water table.

References

  • Safety Data Sheet: 5,6,7,8-Tetrahydroquinoxaline synthetic Source: Advanced Biotech URL:[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories Source: US Environmental Protection Agency (EPA) URL:[Link]

  • Laboratory Environmental Sample Disposal Information Document Source: US Environmental Protection Agency (EPA) URL:[Link]

Sources

Handling

Personal protective equipment for handling 6-Phenyl-1,2,3,4-tetrahydroquinoxaline

Handling 6-Phenyl-1,2,3,4-tetrahydroquinoxaline (CAS 6640-53-5) requires a sophisticated approach to laboratory safety. As a specialized research chemical, it lacks the exhaustive toxicological monographs available for c...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling 6-Phenyl-1,2,3,4-tetrahydroquinoxaline (CAS 6640-53-5) requires a sophisticated approach to laboratory safety. As a specialized research chemical, it lacks the exhaustive toxicological monographs available for common solvents. However, as an Application Scientist, I approach this by analyzing its structural homology.

The core structure, 1,2,3,4-tetrahydroquinoxaline, is a known Category 3 Acute Toxin (oral) and a severe mucosal irritant [2, 3]. The addition of a 6-phenyl moiety fundamentally alters the molecule's physicochemical behavior, significantly increasing its lipophilicity. This structural change dictates our entire operational and Personal Protective Equipment (PPE) strategy.

Below is the comprehensive, causality-driven guide to handling, transferring, and disposing of 6-Phenyl-1,2,3,4-tetrahydroquinoxaline safely.

Mechanistic Hazard Assessment: The "Why" Behind the PPE

To design a fail-safe PPE matrix, we must understand the causality of the chemical's hazards:

  • Dermal Penetration (The Lipophilicity Factor): The secondary amines in the tetrahydroquinoxaline ring act as strong hydrogen bond donors and nucleophiles, causing localized tissue damage and irritation [4]. However, the 6-phenyl group drastically increases the molecule's partition coefficient (LogP). This means the compound can bypass the aqueous barriers of the skin and penetrate the lipid-rich stratum corneum much faster than its unsubstituted parent compound [1].

  • Ocular Toxicity (Amine Basicity): Amines rapidly saponify the fatty acids in cell membranes. A micro-dusting of this compound in the eye will cause immediate, severe corneal irritation and potential opacity.

  • Inhalation Risk (Electrostatic Particulates): As a dry powder, this organic compound is highly susceptible to static charge buildup, leading to aerosolization during weighing.

Quantitative Hazard Extrapolation
Property1,2,3,4-Tetrahydroquinoxaline (Parent)6-Phenyl-1,2,3,4-tetrahydroquinoxaline
CAS Number 3476-89-96640-53-5
Molecular Weight 134.18 g/mol 210.28 g/mol
GHS Hazard Baseline Acute Tox. 3 (Oral), Skin/Eye Irrit. 2Unclassified (Treat as Acute Tox. 3 / Severe Irritant)
Estimated LogP ~1.7> 3.0
Dermal Penetration Velocity ModerateHigh (Accelerated by lipophilic phenyl moiety)
Primary PPE Focus Standard Chemical HygieneEnhanced Dermal & Respiratory Protection

Personal Protective Equipment (PPE) Matrix

Based on the physicochemical profile, standard laboratory PPE is insufficient. Implement the following matrix:

  • Hand Protection (Double-Gloving):

    • Inner Glove: Standard 4-mil Nitrile.

    • Outer Glove: Extended-cuff 8-mil Nitrile or Neoprene.

    • Causality: The high lipophilicity of the 6-phenyl derivative accelerates permeation through non-polar matrices like nitrile. Double-gloving ensures that if the outer layer is compromised, the inner layer provides a temporary barrier while you evacuate the hood.

  • Eye Protection: Tight-fitting chemical splash goggles (ANSI Z87.1+). Standard safety glasses are strictly prohibited due to the risk of airborne amine dust reaching the ocular mucosa.

  • Respiratory Protection: Handling must occur inside a certified Class II Type A2 biological safety cabinet or a chemical fume hood. If engineering controls are temporarily compromised, an N95 or P100 particulate respirator is mandatory to prevent inhalation of aerosolized dust [3].

  • Body Protection: A flame-resistant (FR) or Nomex lab coat with knit cuffs. Knit cuffs prevent the sleeves from dragging through potential micro-spills on the benchtop.

Hazard_PPE_Mapping Compound 6-Phenyl-1,2,3,4-tetrahydroquinoxaline (CAS 6640-53-5) Inhalation Inhalation Risk (Aerosolized Particulates) Compound->Inhalation Airborne Dermal Dermal Penetration (High Lipophilicity) Compound->Dermal Contact Ocular Ocular Irritation (Amine Basicity) Compound->Ocular Splash Hood Fume Hood (LEV) Face Velocity >100 fpm Inhalation->Hood Respirator N95/P100 Respirator (If LEV Unavailable) Inhalation->Respirator Gloves Double Nitrile Gloves (Extended Cuff) Dermal->Gloves Ocular->Hood Goggles Tight-Fitting Safety Goggles Ocular->Goggles

Figure 1: Hazard-to-PPE mapping and exposure control strategy for 6-Phenyl-1,2,3,4-tetrahydroquinoxaline.

Operational Workflow: High-Containment Weighing and Transfer

Because amines carry static charge, they frequently "jump" from spatulas, causing invisible benchtop contamination. This protocol utilizes a self-validating anti-static approach.

Step 1: Environmental Verification

  • Verify the fume hood monitor reads a face velocity of 100–120 feet per minute (fpm).

  • Validation: Tape a small piece of Kimwipe to the bottom of the sash; it should pull inward steadily without violent fluttering.

Step 2: Anti-Static Preparation

  • Place a disposable anti-static weighing boat on the analytical balance.

  • Use a piezoelectric anti-static gun (e.g., Zerostat) to neutralize the weighing boat and the metal spatula.

  • Validation: Tare the balance. If the digital readout fluctuates by more than ±0.2 mg, static charge is still present. Re-apply the anti-static gun until the readout is perfectly stable.

Step 3: Transfer Execution

  • Open the reagent bottle only when fully inside the hood.

  • Transfer the required mass using the neutralized spatula.

  • Immediately cap the reagent bottle and seal the weighing boat inside a secondary container (e.g., a larger conical tube) before removing it from the balance area.

Step 4: Tool Decontamination

  • Submerge the contaminated spatula in a beaker containing a 5% citric acid solution. The acid protonates the amine, converting it into a highly water-soluble, non-volatile salt.

Amine-Specific Spill Management and Disposal Plan

Standard sweeping of a 6-Phenyl-1,2,3,4-tetrahydroquinoxaline spill will aerosolize the toxic powder. You must utilize chemical quenching to neutralize the hazard before mechanical cleanup.

Step 1: Perimeter Establishment & Dry Containment

  • If a spill occurs outside the hood, immediately instruct personnel to evacuate a 10-foot radius. Don your P100 respirator.

  • Gently circle the spill with a ring of inert absorbent (diatomaceous earth or sand) to prevent spreading if the powder is subsequently wetted.

Step 2: Acidic Quenching (Chemical Neutralization)

  • Do not use plain water, as the lipophilic phenyl ring makes the compound poorly soluble in neutral pH.

  • Mist the spill gently with a 5% citric acid or 1M acetic acid solution.

  • Causality: The acid reacts with the secondary amines to form a quinoxalinium salt. This drops the vapor pressure to zero, eliminates aerosolization risk, and dramatically reduces dermal penetration efficiency.

Step 3: Mechanical Removal & Validation

  • Wipe the wetted, neutralized slurry using absorbent pads, working from the outside in.

  • Place all pads into a hazardous waste bag.

  • Validation: Swab the spill area with a damp piece of universal pH indicator paper. A resulting pH of < 7 confirms that no residual basic amine remains on the surface.

Step 4: Waste Segregation

  • Dispose of the neutralized waste and contaminated PPE in a sealed container labeled: "Hazardous Waste: Solid Organic Amine Salts (Halogen-Free)." Do not mix with oxidizing agents, as amines can react exothermically [3].

References

  • Title: 1,2,3,4-Tetrahydroquinoxaline | C8H10N2 | CID 77028 Source: PubChem, National Center for Biotechnology Information URL: [Link]

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